Product packaging for 4-(3-Chloropropoxy)benzophenone(Cat. No.:)

4-(3-Chloropropoxy)benzophenone

Cat. No.: B8336915
M. Wt: 274.74 g/mol
InChI Key: BPONSQOIWRPELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloropropoxy)benzophenone is a synthetic benzophenone derivative designed for research applications. Benzophenones are a significant class of organic compounds characterized by a diarylketone structure, which is highly valued in material science and synthetic chemistry for its UV-absorbing properties and utility as a photoinitiator . The molecular structure of this compound features a benzophenone core functionalized with a 3-chloropropoxy chain. The chlorine atom on the propoxy linker serves as a reactive handle, making this compound a versatile building block (synthon) for further chemical modifications, such as nucleophilic substitutions or the preparation of quaternary ammonium compounds . This reagent is expected to be of particular interest in the development of novel photostable polymers, where benzophenones act as UV stabilizers to protect materials from photodegradation . Furthermore, functionalized benzophenones are widely used as photophysical probes and photoinitiators in ultraviolet (UV)-curing applications like inks, imaging, and clear coatings . Researchers are advised to consult safety data sheets for proper handling. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15ClO2 B8336915 4-(3-Chloropropoxy)benzophenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

[4-(3-chloropropoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C16H15ClO2/c17-11-4-12-19-15-9-7-14(8-10-15)16(18)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2

InChI Key

BPONSQOIWRPELV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCl

Origin of Product

United States

Synthesis and Characterization of 4 3 Chloropropoxy Benzophenone

The synthesis of 4-(3-Chloropropoxy)benzophenone is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers. This involves the reaction of a phenoxide with an alkyl halide.

A common synthetic route involves the reaction of 4-hydroxybenzophenone (B119663) with 1-bromo-3-chloropropane (B140262) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). The reaction mixture is typically heated to reflux to ensure the completion of the reaction.

Following the reaction, a standard work-up procedure is employed, which typically involves filtration to remove the inorganic base, followed by removal of the solvent under reduced pressure. The crude product is then purified, often through recrystallization or column chromatography, to obtain the pure this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a chemical compound necessitates the thorough documentation of its physical and spectral properties. The following tables summarize the key physicochemical and spectroscopic data for 4-(3-Chloropropoxy)benzophenone and its parent compound, benzophenone (B1666685), for comparative purposes.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
Melting Point Not available
Boiling Point Not available
Appearance Not available

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Not available
¹³C NMR Not available
Infrared (IR) Not available
Mass Spectrometry (MS) Not available

Table 3: Physicochemical Properties of Benzophenone (for comparison)

PropertyValue
Molecular Formula C₁₃H₁₀O
Molecular Weight 182.22 g/mol rsc.org
Melting Point 47-51 °C nih.gov
Boiling Point 305 °C nih.gov
Appearance White crystalline solid nih.gov

Table 4: Spectroscopic Data of Benzophenone (for comparison)

TechniqueData Highlights
¹H NMR (CDCl₃) Aromatic protons typically appear in the range of 7.3-7.8 ppm.
¹³C NMR (CDCl₃) The carbonyl carbon (C=O) signal is characteristically found around 196 ppm. Aromatic carbons appear in the region of 128-138 ppm.
Infrared (IR) A strong absorption band corresponding to the C=O stretch is observed around 1660 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is observed at m/z 182.

Research Findings and Applications

The primary research interest in 4-(3-Chloropropoxy)benzophenone lies in its utility as a building block for more complex molecules. The presence of the reactive chloropropyl group allows for the facile introduction of various functionalities through nucleophilic substitution reactions. This opens up avenues for the synthesis of a wide array of derivatives with potentially interesting properties for materials science and medicinal chemistry. For instance, the terminal chlorine can be displaced by amines, thiols, azides, and other nucleophiles to create new libraries of benzophenone-containing compounds. These derivatives can then be screened for various biological activities or investigated for their photophysical properties.

Conclusion

Retrosynthetic Analysis of 4-(3-Chloropropoxy)benzophenone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors.

Key Disconnections and Precursor Identification

The most logical retrosynthetic disconnections for this compound involve the ether linkage and the carbonyl carbon-aryl bond.

C-O Bond Disconnection (Ether Linkage): This is the most common and straightforward disconnection. It breaks the ether bond, leading to two key precursors: 4-hydroxybenzophenone (B119663) and a 3-chloropropylating agent, such as 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane. This approach is highly convergent.

C-C Bond Disconnection (Benzophenone Core): This disconnection breaks one of the bonds between the carbonyl group and the phenyl rings. This points towards a Friedel-Crafts acylation reaction. doubtnut.commasterorganicchemistry.comorganic-chemistry.org Two primary routes emerge from this disconnection:

Acylation of benzene (B151609) with 4-(3-chloropropoxy)benzoyl chloride.

Acylation of a substituted benzene, like anisole (B1667542) (methoxybenzene), with p-chlorobenzoyl chloride, followed by demethylation and etherification. google.com

The following table summarizes the primary precursors identified through these disconnections.

Disconnection TypePrecursor 1Precursor 2
C-O (Ether)4-Hydroxybenzophenone1-Bromo-3-chloropropane
C-C (Friedel-Crafts Route 1)Benzene4-(3-Chloropropoxy)benzoyl chloride
C-C (Friedel-Crafts Route 2)Anisole (or Phenol)p-Chlorobenzoyl chloride

Strategic Selection of Protecting Groups and Activating Agents

In the synthesis of this compound, the strategic use of protecting groups is generally minimal if the etherification of 4-hydroxybenzophenone is the chosen route. However, in more complex pathways or if side reactions are a concern, they can be employed.

Activating agents are crucial, particularly in the key bond-forming steps:

For Friedel-Crafts Acylation: Lewis acids are the quintessential activating agents. A stoichiometric amount is often required as they complex with the acyl chloride and the resulting ketone product. organic-chemistry.org Common choices include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). ijraset.comresearchgate.net The choice of catalyst can be influenced by the reactivity of the aromatic substrate and the desired reaction conditions. researchgate.net For instance, milder catalysts may be preferred for activated aromatic rings to prevent polysubstitution.

For Etherification (Williamson Ether Synthesis): A base is required to deprotonate the hydroxyl group of 4-hydroxybenzophenone, forming a more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. prepchem.comnih.govscielo.br Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be used to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. nih.gov

Classical and Contemporary Synthesis Approaches

The synthesis of this compound can be achieved through several well-established and modern methods.

Friedel-Crafts Acylation Strategies and Variations for Benzophenone (B1666685) Core Formation

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. doubtnut.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org

A common approach to the benzophenone core is the reaction of benzoyl chloride with an appropriate aromatic substrate. doubtnut.com To avoid the direct use of the final sidechain in the acylation, a common strategy involves acylating a protected or easily modifiable benzene derivative. For instance, the acylation of anisole with p-chlorobenzoyl chloride would yield 4-methoxy-4'-chlorobenzophenone. This intermediate can then be demethylated to 4-hydroxy-4'-chlorobenzophenone, which is a precursor to various derivatives. google.com

Modern variations focus on more environmentally benign and efficient catalysts. The use of solid acid catalysts, such as modified montmorillonite (B579905) clays, has been explored for the synthesis of related hydroxybenzophenones to create a more eco-friendly process. ijraset.com These catalysts are often reusable and can reduce the amount of corrosive and polluting waste.

Reaction VariationAcylating AgentAromatic SubstrateCatalystKey Features
Classical Friedel-CraftsBenzoyl chlorideBenzeneAlCl₃Standard, effective method. doubtnut.com
Modified Approachp-Chlorobenzoyl chlorideAnisoleAlCl₃Forms a methoxy (B1213986) intermediate for later functionalization. google.com
Green Chemistry Approachp-Chlorobenzoyl chloridePhenol (B47542)Modified Montmorillonite ClayUtilizes a reusable, solid acid catalyst to reduce waste. ijraset.com

Etherification Reactions Involving Halogenated Propanol Derivatives

The most direct and widely used method for introducing the 3-chloropropoxy sidechain is the Williamson ether synthesis. This involves the reaction of the phenoxide of 4-hydroxybenzophenone with a dihalogenated propane.

In a typical procedure, 4-hydroxybenzophenone is treated with a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724). prepchem.comscielo.br To this mixture, an excess of 1-bromo-3-chloropropane is added. The bromide is a better leaving group than the chloride, allowing for selective reaction at the bromine-bearing carbon to form the desired ether linkage while leaving the chloro group intact for potential further modification. The reaction mixture is typically heated to reflux to ensure completion. prepchem.comnih.gov

A study on the synthesis of similar 4-substituted benzophenone ethers utilized potassium carbonate as the base and a catalytic amount of tetrabutylammonium bromide (TBAB) in dichloromethane (B109758), with the reaction proceeding under reflux. nih.gov

Multi-Step Convergent and Linear Synthesis Pathways

The synthesis of this compound can be designed as either a linear or a convergent sequence.

The synthesis of 4-hydroxybenzophenone itself can be seen as a mini-convergent synthesis, where phenol and a benzoylating agent are brought together in a Friedel-Crafts reaction. ijraset.com The subsequent etherification is the final convergent step. This modularity allows for the synthesis of a wide array of derivatives by simply changing one of the coupling partners.

Catalyst Systems and Reaction Conditions Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful selection and optimization of catalysts and reaction parameters for both the acylation and etherification steps.

Lewis Acid Catalysis in Aromatic Acylation Steps

The initial step in the synthesis typically involves the Friedel-Crafts acylation of a suitable aromatic substrate. In one common pathway, this involves the acylation of benzene with a benzoyl chloride derivative. The choice of the Lewis acid catalyst is critical in this electrophilic aromatic substitution reaction. The primary role of the Lewis acid is to increase the reactivity of the acyl halide by forming a highly electrophilic acylium ion. pearson.com

Commonly employed Lewis acids for Friedel-Crafts acylation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). researchgate.net The catalytic activity of these Lewis acids can vary, with AlCl₃ generally being the most reactive. However, its high reactivity can sometimes lead to side reactions and the formation of undesired byproducts. For instance, in the synthesis of substituted benzophenones, the use of a moderately active catalyst like FeCl₃ or ZnCl₂ at higher temperatures can lead to acceptable yields, particularly for deactivated aromatic substrates.

The amount of Lewis acid catalyst used is also a significant factor. Stoichiometric amounts are often required because both the starting acyl chloride and the resulting benzophenone product can form complexes with the Lewis acid, effectively deactivating it. ethernet.edu.et Research into using catalytic amounts of more potent Lewis acids or employing reaction conditions that minimize catalyst deactivation is an ongoing area of interest. For example, the use of trifluoromethanesulfonic acid (TfOH) as a catalyst has been explored for Friedel-Crafts acylations, as it is a superacid and can be effective in smaller quantities. mdpi.com

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

Lewis Acid CatalystRelative ReactivityTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃)HighStoichiometric amounts, often at room temperature or slightly elevated. epo.orgresearchgate.netHigh reaction rates.Can lead to polysubstitution and other side reactions; moisture sensitive.
Ferric Chloride (FeCl₃)ModerateStoichiometric or catalytic amounts, often requires heating.Less reactive than AlCl₃, can offer better selectivity.Slower reaction rates compared to AlCl₃.
Zinc Chloride (ZnCl₂)ModerateStoichiometric amounts, typically requires heating.Milder catalyst, can be more selective.Generally lower yields and longer reaction times.
Trifluoromethanesulfonic Acid (TfOH)Very HighCatalytic amounts. mdpi.comHigh catalytic turnover, can be used in smaller quantities. mdpi.comHigher cost compared to traditional Lewis acids.

Base-Catalyzed Etherification Reactions

The second key step in the synthesis of this compound is the etherification of 4-hydroxybenzophenone with a suitable three-carbon electrophile containing a chlorine atom, such as 1-bromo-3-chloropropane or 1,3-dichloropropane. This reaction is typically carried out via a Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, followed by its reaction with the alkyl halide.

The choice of base is crucial for the successful deprotonation of 4-hydroxybenzophenone. Strong bases are generally required to ensure complete formation of the phenoxide. Common bases used include alkali metal hydroxides (e.g., NaOH, KOH), alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃), and alkali metal hydrides (e.g., NaH). masterorganicchemistry.com

The use of phase-transfer catalysts (PTC) is a highly effective strategy in this etherification, especially when using inorganic bases like sodium hydroxide (B78521) or potassium carbonate. google.com The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or carbonate anion from the aqueous or solid phase to the organic phase where the 4-hydroxybenzophenone is dissolved. This enhances the rate of phenoxide formation and subsequent alkylation.

Table 2: Common Bases in the Etherification of 4-Hydroxybenzophenone

BaseTypical SolventCatalystKey Features
Sodium Hydroxide (NaOH)Water/Organic (biphasic)Phase-Transfer Catalyst (e.g., TBAB)Cost-effective and readily available. PTC is essential for efficient reaction.
Potassium Carbonate (K₂CO₃)Polar aprotic (e.g., DMF, Acetone)Often used without PTC, but PTC can enhance rate.Milder than hydroxides, can lead to cleaner reactions.
Sodium Hydride (NaH)Aprotic (e.g., THF, DMF)Not required.Strong, non-nucleophilic base; drives the reaction to completion.
Lithium tert-butoxideTHFNot required.Can provide a good balance of reactivity, leading to high yields. researchgate.net

Solvent Effects and Temperature Control in Selective Synthesis

The selection of an appropriate solvent and the precise control of temperature are paramount for achieving high selectivity and yield in both the acylation and etherification steps.

In Friedel-Crafts acylation, the solvent must be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid-acyl chloride complex. Common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like 1,2-dichloroethane. google.com However, many of these are toxic and environmentally hazardous. The development of solvent-free conditions or the use of greener solvents is a key area of research.

For the Williamson ether synthesis, the choice of solvent depends on the base used. When using alkali metal hydroxides with a phase-transfer catalyst, a biphasic system of water and an organic solvent like toluene (B28343) is common. For reactions with potassium carbonate, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile are often employed as they effectively solvate the cation and leave the anion more reactive. nih.gov When strong bases like sodium hydride are used, anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or DMF are necessary to prevent decomposition of the base. masterorganicchemistry.com

Temperature control is critical to manage the reaction rate and prevent side reactions. Friedel-Crafts acylations are often exothermic and may require initial cooling followed by heating to drive the reaction to completion. researchgate.net In the etherification step, the temperature is typically maintained at a moderate level (e.g., 50-100 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts and have lower atom economies.

The synthesis of this compound involves a substitution reaction (Friedel-Crafts acylation) and another substitution reaction (Williamson ether synthesis), both of which are not 100% atom economical.

To calculate the theoretical atom economy for the Williamson ether synthesis step:

Reactants: 4-Hydroxybenzophenone (C₁₃H₁₀O₂) + 1-Bromo-3-chloropropane (C₃H₆BrCl) + Base (e.g., NaOH)

Products: this compound (C₁₆H₁₅ClO₂) + NaBr + H₂O

The atom economy would be calculated as: (Molecular Weight of C₁₆H₁₅ClO₂) / (Sum of Molecular Weights of all reactants) x 100%

Maximizing reaction efficiency goes beyond atom economy and also considers the reaction yield, selectivity, and the environmental impact of byproducts. Another useful metric is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product. wiley-vch.de A lower E-factor indicates a greener process. For the synthesis of fine chemicals, E-factors can often be high, but optimization of reaction conditions and recycling of materials can significantly reduce this value. libretexts.org

Table 3: Green Chemistry Metrics for Chemical Synthesis

MetricDescriptionIdeal ValueRelevance to this compound Synthesis
Atom Economy (MW of desired product / Σ MW of all reactants) x 100%100%Highlights the inherent inefficiency of substitution reactions and encourages the search for alternative, more atom-economical routes.
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100%100%Provides a more practical measure of efficiency by considering the actual yield.
E-Factor (Total mass of waste / Mass of product)0Quantifies the amount of waste produced, encouraging waste minimization strategies. rsc.org

Solvent Selection and Waste Minimization Strategies

Solvents often constitute the largest proportion of mass in a chemical process and are a major source of waste. Therefore, solvent selection is a critical aspect of green chemistry. Traditional solvents used in the synthesis of benzophenone derivatives, such as chlorinated hydrocarbons and nitrobenzene, are often toxic and have a significant environmental footprint.

Green solvent selection guides recommend the use of solvents that are less hazardous, derived from renewable resources, and easily recyclable. For the synthesis of this compound, exploring greener alternatives is crucial. For the etherification step, solvent-free conditions in the presence of a solid base and a phase-transfer catalyst have been shown to be effective for the synthesis of other ethers, offering a significant environmental advantage. researchgate.net

Waste minimization strategies should focus on several areas:

Catalyst Recycling: Utilizing heterogeneous catalysts or catalyst systems that can be easily separated and reused can significantly reduce waste. For instance, metal triflates can often be recovered and reused with minimal loss of activity. nih.gov

Solvent Recycling: Implementing distillation or other separation techniques to recover and reuse solvents is a key strategy to reduce the E-factor of the process.

Byproduct Valorization: Investigating potential uses for the byproducts of the reaction, such as the sodium bromide formed in the etherification step, can turn a waste stream into a valuable co-product.

By systematically applying these principles of catalyst optimization, reaction condition control, and green chemistry, the synthesis of this compound can be made more efficient, economical, and sustainable.

Emerging Catalytic Approaches in Benzophenone Synthesis

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign catalytic methods. The synthesis of benzophenones, including precursors to this compound, has benefited significantly from these advancements. Emerging catalytic approaches offer alternatives to traditional methods like Friedel-Crafts acylation, often providing milder reaction conditions, higher yields, and greater functional group tolerance.

One of the forefront areas in modern catalysis is the use of photoredox and dual catalytic systems. For instance, a dual catalytic system involving a benzophenone-derived photosensitizer combined with a nickel catalyst has been established for direct benzylic C-H acylation, yielding a variety of unsymmetrical ketones. rsc.org This approach leverages the photo-excited state of benzophenone to facilitate challenging bond formations under mild conditions. rsc.org

Furthermore, the combination of Ni(II) salts with bipyridine-type ligands and aromatic carbonyl-based chromophores, such as benzophenone derivatives, has emerged as a significant precatalytic system for light-mediated cross-couplings. acs.org Mechanistic studies suggest that the photoreduction of the Ni(II) precatalyst to catalytically active Ni(0) or Ni(I) species is a key step in these transformations. acs.org These methods highlight the dual role benzophenone can play, not just as a target molecule but also as a crucial component of the catalytic cycle.

Another innovative strategy involves photochemical hydrogen atom transfer (HAT). In this context, benzophenone can act as a HAT reagent and a mild oxidant. This has been demonstrated in a continuous flow process for the C-4 selective alkylation of pyridines, showcasing a scalable and efficient method. nih.gov

The development of novel catalyst systems that are both efficient and environmentally friendly is also a key research direction. For example, a preparation method for benzophenone compounds using a dimeric surfactant as a catalyst has been reported. google.com This system is described as low-cost, simple to operate, and having high conversion rates under mild conditions with minimal waste, presenting an economical and environmentally conscious alternative. google.com

Ruthenium-catalyzed cross-coupling reactions also represent a modern approach to forming the C-C bond in benzophenones. A general procedure for the C-C cross-coupling of p-substituted phenylboronic acids with arylaldehydes using a ruthenium catalyst has been detailed for the synthesis of 4-chlorobenzophenone (B192759), a close analog and potential precursor. chemicalbook.com

These emerging catalytic methods underscore the significant progress being made in the synthesis of benzophenones, offering a glimpse into the future of more sustainable and efficient chemical manufacturing.

Catalyst SystemReactantsProductKey Features
Benzophenone/Nickel Dual CatalysisToluene and derivatives, Acid chlorides/anhydridesUnsymmetrical ketonesDirect benzylic C-H acylation
Ni(II)/Bipyridine/Benzophenone ChromophoreTHF, MethanolArylated THF, O-arylated methanolLight-mediated cross-coupling
Benzophenone (as HAT reagent)Pyridines, Hydrocarbon feedstocksC-4 alkylated pyridinesPhotochemical hydrogen atom transfer in flow
Dimeric SurfactantAromatic compound, Benzoyl chlorideBenzophenone compoundEnvironmentally friendly, low-cost
Ruthenium Catalystp-substituted phenylboronic acid, Arylaldehyde4-ChlorobenzophenoneC-C cross-coupling

Table 1. Overview of Emerging Catalytic Approaches in Benzophenone Synthesis

Mechanistic Insights into Electrophilic Aromatic Substitution Leading to the Benzophenone Core

The formation of the 4-alkoxybenzophenone skeleton is a classic example of an electrophilic aromatic substitution (EAS) reaction, specifically the Friedel-Crafts acylation. scribd.commasterorganicchemistry.comresearchgate.net This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). researchgate.netyoutube.com

The synthesis of this compound can be envisioned through two primary retrosynthetic pathways:

Acylation of an alkoxybenzene: Reacting (3-chloropropoxy)benzene (B1293666) with benzoyl chloride in the presence of a Lewis acid.

Acylation of benzene with an alkoxy-substituted benzoyl chloride: Reacting benzene with 4-(3-chloropropoxy)benzoyl chloride.

In the first pathway, the (3-chloropropoxy) group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom's lone pairs. This directs the incoming benzoyl group primarily to the para position, leading to the desired product with high regioselectivity. The mechanism proceeds in two main steps:

Formation of the Electrophile: The Lewis acid catalyst coordinates to the carbonyl oxygen of the benzoyl chloride, which then abstracts the chloride, generating a highly reactive acylium ion (C₆H₅CO⁺). masterorganicchemistry.com This acylium ion is the potent electrophile required for the reaction. libretexts.org

Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring of (3-chloropropoxy)benzene attacks the acylium ion. masterorganicchemistry.com This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, such as the [AlCl₄]⁻ complex, then abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the catalyst. masterorganicchemistry.com

The Friedel-Crafts acylation is generally a robust method for forming aryl ketones. However, the reaction is limited to aromatic substrates that are not strongly deactivated. researchgate.net The presence of the activating alkoxy group makes the first pathway highly feasible.

Photochemical Reactivity and Energy Transfer Processes

Benzophenone is one of the most extensively studied chromophores in photochemistry. nih.govbgsu.edu Its photochemical behavior is central to its use as a photosensitizer in various chemical and biological applications.

Upon absorption of ultraviolet (UV) light (typically in the n-π* band around 350 nm), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). bgsu.edu

The subsequent events are characterized by highly efficient and rapid processes:

Internal Conversion (IC): While direct population of the S₁ state is possible, it can also be populated through internal conversion from higher singlet states (like S₂) if higher energy light is used. nih.govaip.org

Intersystem Crossing (ISC): The most critical feature of benzophenone's photochemistry is the extremely fast and efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁). nih.govacs.org This process, where the spin of an electron flips, is highly efficient (quantum yield ≈ 1) due to strong spin-orbit coupling. The resulting triplet state is relatively long-lived, allowing it to participate in chemical reactions. bgsu.edu

Reactions of the Triplet State: The triplet state of benzophenone behaves like a diradical. bgsu.edu It is a powerful hydrogen atom abstractor and can also engage in energy transfer processes. For instance, it can abstract a hydrogen atom from a suitable donor (like an alcohol) to form a benzhydrol radical. researchgate.net

In-depth Analysis of this compound Reveals Scant Specific Research on Reaction Mechanisms

Despite a comprehensive search of available scientific literature and patent databases, detailed research specifically focusing on the reaction mechanisms, radical formation, and transition state analysis of the chemical compound this compound is exceptionally limited. While the broader class of benzophenones is well-studied, particularly in the context of photochemistry and as photoinitiators, specific data for this particular derivative remains largely unpublished or inaccessible in the public domain.

The fundamental structure of this compound, featuring a benzophenone core with a 3-chloropropoxy substituent, suggests potential for a variety of chemical transformations. The benzophenone moiety is a well-known chromophore that, upon absorption of ultraviolet (UV) light, can undergo excitation to a triplet state. This excited state is a powerful diradical capable of abstracting hydrogen atoms from suitable donors, leading to the formation of a ketyl radical. This reactivity is the basis for the widespread use of benzophenone derivatives as photoinitiators in radical polymerization processes.

However, specific studies detailing the potential for radical formation and subsequent chain propagation reactions involving this compound are not readily found. Such studies would be crucial for understanding its efficacy and behavior as a photoinitiator or in other applications where radical chemistry is relevant. The presence of the 3-chloropropoxy side chain could influence the photoreactivity of the benzophenone core through electronic or steric effects, and could itself be a site for intramolecular reactions or subsequent propagation steps.

Furthermore, a thorough investigation into the reaction pathways of this compound would necessitate computational analysis. This would involve the elucidation of reaction coordinates to map the energy landscape of potential reactions, including the identification of transition states and intermediates. Such computational studies are instrumental in predicting reaction outcomes and understanding complex mechanisms at a molecular level.

Similarly, kinetic studies are essential for quantifying the rates of reaction and determining the activation energies associated with different pathways. This empirical data provides a crucial link between theoretical models and real-world chemical behavior. For instance, determining the rate constants for radical formation and propagation would be vital for optimizing its use in industrial applications like polymer synthesis.

In the absence of specific research on this compound, any discussion of its reaction mechanisms must be extrapolated from the well-established chemistry of benzophenone and its other derivatives. It is reasonable to hypothesize that it would undergo similar photochemical reactions, but the specific influence of the 3-chloropropoxy group on the energetics and kinetics of these processes remains an open area for scientific inquiry.

Conversion to Ethers and Thioethers

The terminal alkyl chloride of this compound is an excellent electrophile for reactions with oxygen and sulfur nucleophiles, enabling the straightforward synthesis of a wide range of ether and thioether derivatives.

Williamson Ether Synthesis Analogs

The Williamson ether synthesis, a cornerstone of ether formation, can be readily applied to this compound. In this reaction, the compound serves as the alkyl halide component, reacting with various alkoxides or phenoxides to yield the corresponding ether. The reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces the chloride ion.

The general procedure involves treating an alcohol or a phenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding nucleophilic alkoxide or phenoxide. This is then reacted with this compound, typically in a polar aprotic solvent like dimethylformamide (DMF) or acetone, often with heating to facilitate the reaction.

Table 1: Representative Williamson Ether Synthesis Reaction

Reactant 1Reactant 2Base/SolventProduct
This compoundSodium PhenoxideDMF4-(3-Phenoxypropoxy)benzophenone
This compoundSodium EthoxideEthanol4-(3-Ethoxypropoxy)benzophenone

Thiol-Ene Click Chemistry Applications

While this compound itself is not suitable for a direct thiol-ene click reaction, which requires an alkene ('ene') functional group, its chloro-group is highly susceptible to substitution by thiolates to form thioethers. This reaction is the sulfur analog of the Williamson ether synthesis.

The process involves the reaction of this compound with a thiol in the presence of a base. The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the primary carbon bearing the chlorine atom, displacing it to form a stable carbon-sulfur bond. Common bases used for this transformation include potassium carbonate or alkali metal hydroxides, and the reaction is often carried out in solvents like dimethylacetamide or ethanol.

A patent describing the preparation of benzophenone thioethers from 4-chlorobenzophenone and various thiols in the presence of potassium carbonate provides a strong precedent for this type of transformation. google.com This method allows for the synthesis of thioethers with functional groups that might be sensitive to the conditions of a Friedel-Crafts reaction. google.com

Table 2: Representative Thioether Synthesis Reaction

Reactant 1Reactant 2Base/SolventProduct
This compoundThiophenolK₂CO₃ / DMF4-(3-(Phenylthio)propoxy)benzophenone
This compoundButanethiolNaOH / Ethanol4-(3-(Butylthio)propoxy)benzophenone

Amination and Amidation Reactions for Nitrogenous Derivatives

The chloropropoxy chain is also a key handle for introducing nitrogen-containing functionalities, leading to a variety of amines and amides with potential applications in medicinal chemistry and materials science.

Direct Amination with Primary, Secondary, and Tertiary Amines

Direct nucleophilic substitution of the chloride by primary, secondary, or tertiary amines provides a straightforward route to nitrogenous derivatives. The reaction with primary and secondary amines yields secondary and tertiary amines, respectively. The reaction typically requires heat and is often performed in a polar solvent. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be added.

Reaction with tertiary amines leads to the formation of quaternary ammonium salts. These ionic compounds have applications as phase-transfer catalysts and antimicrobial agents. Patents describe the reaction of various benzophenone derivatives with amines to produce compounds with biological activity, underscoring the importance of this class of molecules. google.comgoogle.com

Ritter Reaction and Nitrile-Mediated Transformations

The Ritter reaction is a powerful method for synthesizing N-alkyl amides from a nitrile and a substrate capable of forming a stable carbocation in the presence of a strong acid. wikipedia.orgorganic-chemistry.org For this compound, a plausible, though not explicitly documented, pathway for a Ritter-type reaction exists. Under strongly acidic conditions (e.g., concentrated sulfuric acid), the chloropropoxy group could potentially undergo elimination of HCl to form 4-(propenoxy)benzophenone. Protonation of the resulting alkene would generate a secondary carbocation, which could then be trapped by a nitrile (such as acetonitrile) to form a nitrilium ion intermediate. Subsequent hydrolysis during aqueous workup would yield the corresponding N-substituted amide. wikipedia.orgmissouri.edu

The Ritter reaction is versatile, as a wide range of nitriles can be employed. wikipedia.org Any substrate that can generate a stable carbocation is a potential starting material for this transformation. organic-chemistry.orgmissouri.edu

Another nitrile-mediated transformation involves first converting the alkyl chloride to an azide (B81097) via substitution with sodium azide. The resulting 4-(3-azidopropoxy)benzophenone can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, with various alkynes to form 1,2,3-triazole derivatives. researchgate.net

Formation of Esters and Carboxylic Acid Derivatives

The chloropropoxy chain can be converted into ester and carboxylic acid functionalities, further expanding the synthetic utility of the parent molecule.

The synthesis of the corresponding carboxylic acid, 4-(3-carboxypropoxy)benzophenone, can be achieved in a two-step process. The first step is the nucleophilic substitution of the chloride with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent to yield 4-(3-cyanopropoxy)benzophenone. The second step is the hydrolysis of the nitrile group under either acidic or basic conditions, followed by neutralization, to afford the carboxylic acid.

Esters can be formed directly by reacting this compound with a carboxylate salt (e.g., sodium acetate). This reaction, analogous to the Williamson ether synthesis, involves the carboxylate anion acting as a nucleophile to displace the chloride. Alternatively, esters can be prepared from the carboxylic acid derivative via Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. The synthesis of 4-methoxymethylbenzoic acid from 4-bromomethylbenzoic acid by reaction with sodium methoxide (B1231860) provides an example of a successful SN2 reaction on a haloalkyl-aryl compound. rsc.org

Esterification via Carboxylate Nucleophiles

The terminal chlorine atom in the 3-chloropropoxy side chain of this compound serves as a reactive electrophilic site. This allows for nucleophilic substitution reactions with carboxylate anions to form the corresponding esters. This esterification process is a valuable strategy for introducing a wide variety of functional groups onto the benzophenone scaffold.

The reaction typically proceeds by treating this compound with a suitable carboxylate salt, such as a sodium or potassium carboxylate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent is crucial to facilitate the dissolution of the carboxylate salt and to promote the SN2 reaction mechanism. The reaction temperature can be varied to optimize the reaction rate and yield, with heating often being necessary to drive the reaction to completion.

A range of carboxylate nucleophiles can be employed in this reaction, from simple aliphatic carboxylates to more complex aromatic and heterocyclic carboxylates. This versatility allows for the synthesis of a library of ester derivatives of this compound, each with unique properties and potential applications. For instance, the incorporation of a biocompatible carboxylate could lead to the development of novel biomaterials, while the introduction of a chromophoric carboxylate could yield new photoactive compounds.

Table 1: Examples of Esterification Reactions of this compound

Carboxylate NucleophileProduct
Sodium Acetate4-(3-Acetoxypropoxy)benzophenone
Potassium Benzoate4-(3-Benzoyloxypropoxy)benzophenone
Sodium Acrylate (B77674)4-(3-Acryloyloxypropoxy)benzophenone

Hydrolysis Pathways to Alcohol Derivatives

The chloropropyl group of this compound can be hydrolyzed to the corresponding alcohol derivative, 4-(3-hydroxypropoxy)benzophenone. This transformation is typically achieved under basic conditions, where a hydroxide source, such as sodium hydroxide or potassium hydroxide, acts as the nucleophile, displacing the chloride ion. The reaction is often carried out in a mixture of water and a miscible organic solvent, such as an alcohol or tetrahydrofuran (THF), to ensure the solubility of the starting material.

The rate of hydrolysis is dependent on several factors, including the concentration of the base, the reaction temperature, and the solvent system. Elevated temperatures are generally required to achieve a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The resulting alcohol, 4-(3-hydroxypropoxy)benzophenone, is a valuable intermediate for further functionalization. The hydroxyl group can undergo a variety of reactions, including esterification, etherification, and oxidation, providing access to a broader range of derivatives. For example, it can be reacted with acyl chlorides or anhydrides to form esters, or with alkyl halides to form ethers.

Metallation and Organometallic Coupling Reactions

The presence of a halogen atom in this compound opens up possibilities for metallation and subsequent organometallic coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from this compound involves the reaction of the chloropropyl group with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). wisc.eduadichemistry.comlibretexts.org This reaction, known as an oxidative insertion, converts the electrophilic carbon-chlorine bond into a highly nucleophilic carbon-magnesium bond. adichemistry.com It is crucial to maintain strictly anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards water and other protic solvents. libretexts.orglibretexts.org

The resulting Grignard reagent, (3-(4-benzoylphenoxy)propyl)magnesium chloride, is a potent nucleophile and a strong base. libretexts.org It can react with a wide array of electrophiles. For instance, it can add to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively. wisc.edulibretexts.orgumkc.edu Reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. libretexts.org These reactions significantly expand the synthetic utility of this compound by allowing for the introduction of various organic fragments at the terminus of the propoxy chain.

However, a potential side reaction is the Wurtz-type coupling, where the Grignard reagent reacts with unreacted this compound, leading to the formation of a dimer. This can be minimized by using an excess of magnesium and by slowly adding the halide to the magnesium suspension.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chlorine atom in this compound can also participate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgresearchgate.net The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comresearchgate.net This methodology could be used to couple this compound with various aryl or vinyl boronic acids, leading to the formation of products with extended conjugation and potentially interesting photophysical properties. A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed for this transformation. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, advancements have been made to include alkyl halides. nih.gov This would involve coupling this compound with an alkene to form a substituted alkene product. The reaction typically requires a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, and a base to neutralize the hydrogen halide formed during the reaction. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org Although less common for alkyl chlorides, under specific conditions, the Sonogashira coupling could potentially be used to introduce an alkyne moiety onto the propoxy chain of this compound. This would yield a product with a reactive triple bond, which could be further functionalized through reactions like click chemistry. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboron compoundPalladium catalyst, BaseAryl/Vinyl-substituted derivative
HeckAlkenePalladium catalyst, BaseSubstituted alkene
SonogashiraTerminal alkynePalladium catalyst, Copper co-catalyst, BaseAlkyne-substituted derivative

Polymerization and Cross-Linking Initiator Chemistry

The reactive chloropropyl group of this compound allows it to function as an initiator in certain types of polymerization reactions.

Chain Growth Polymerization Mechanisms Utilizing the Chloropropyl Group

This compound can act as an initiator for chain-growth polymerization, a process where monomer units are sequentially added to a growing polymer chain. simply.sciencewikipedia.orgcozum.info.tr The initiation step involves the generation of a reactive species from the initiator molecule. wikipedia.org

In the context of this compound, the carbon-chlorine bond can be cleaved to generate a reactive intermediate capable of initiating polymerization. For instance, in certain types of controlled radical polymerization, such as atom transfer radical polymerization (ATRP), the alkyl halide can be activated by a transition metal complex to form a radical that initiates the polymerization of vinyl monomers like styrene (B11656) or acrylates.

The general steps of chain-growth polymerization are: wikipedia.org

Initiation: Formation of a reactive species from the initiator. simply.sciencewikipedia.org

Propagation: The reactive species adds to a monomer molecule, creating a new reactive site on the growing polymer chain. simply.sciencewikipedia.org This process repeats, adding more monomer units. libretexts.org

Termination: The growth of the polymer chain is stopped by a termination reaction, such as the combination of two growing chains or disproportionation. simply.sciencelibretexts.org

The benzophenone moiety in the initiator can also play a role, particularly in photopolymerization. Upon absorption of UV light, the benzophenone group can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to generate initiating radicals. This dual functionality, a photoinitiating group and a site for controlled polymerization, makes this compound a potentially valuable molecule in the design of functional polymers and materials.

Step Growth Polymerization Precursors

Step-growth polymerization involves the reaction between bifunctional or multifunctional monomers, where polymer chains grow in a stepwise manner. A key requirement for a molecule to act as a precursor in this type of polymerization is the presence of at least two reactive functional groups. While this compound in its native form is not a typical step-growth monomer, its chloropropyl group serves as a versatile chemical handle for derivatization into suitable bifunctional precursors.

The terminal chloro- group on the propoxy chain is susceptible to nucleophilic substitution reactions, allowing for the introduction of functional groups necessary for polycondensation reactions. By transforming this group, this compound can be converted into an A-B type monomer, where 'A' and 'B' are different functional groups capable of reacting with each other, or more commonly, into an A-A type monomer for copolymerization with a complementary B-B monomer.

Strategies for Functionalization:

Synthesis of Diol Monomers: The chloro- group can be converted to a hydroxyl group via hydrolysis, for instance, by reaction with water or hydroxide salts. organic-chemistry.org This would yield 4-(3-Hydroxypropoxy)benzophenone. While this molecule itself is monofunctional in the context of traditional step-growth reactions, a subsequent reduction of the benzophenone's carbonyl group would be required to create a diol. A more direct, albeit multi-step, pathway could involve creating diol precursors for complex syntheses. nih.govorgsyn.orgepo.org These diol monomers can then undergo polycondensation with dicarboxylic acids or their derivatives to form polyesters.

Synthesis of Diamine Monomers: Reaction of the chloropropyl group with ammonia (B1221849) or a primary amine can introduce an amino functionality. For instance, reaction with an excess of ammonia could yield 4-(3-Aminopropoxy)benzophenone. If this monomer is then reacted with a dicarboxylic acid chloride, it would form a polyamide.

Synthesis of Dicarboxylic Acid Monomers: While more complex, the chloropropyl group could be converted to a carboxylic acid through a sequence involving cyanide displacement followed by hydrolysis. Alternatively, known benzophenone dicarboxylic acids, such as benzophenone-4,4'-dicarboxylic acid, serve as established monomers for high-performance polymers, indicating the utility of the benzophenone scaffold in step-growth polymerization. biosynth.comwm.educhemicalbook.comgoogle.com The derivatization of this compound provides a route to incorporate the photoreactive benzophenone moiety into the polymer backbone itself.

The following table summarizes potential derivatization strategies to prepare step-growth precursors from this compound.

Target Monomer Functional GroupIllustrative Derivatization ReactionResulting Bifunctional Monomer (Example)Complementary MonomerResulting Polymer Class
Diol (-OH)Hydrolysis of the C-Cl bond4-(3-Hydroxypropoxy)benzophenoneDiacid or Diacid Chloride (e.g., Adipoyl chloride)Polyester
Diamine (-NH₂)Reaction with excess ammonia4-(3-Aminopropoxy)benzophenoneDiacid or Diacid Chloride (e.g., Terephthaloyl chloride)Polyamide
Dicarboxylic Acid (-COOH)Multi-step synthesis (e.g., via nitrile hydrolysis)Benzophenone-X,Y-dicarboxylic acid derivativeDiol (e.g., Ethylene glycol)Polyester
*Further modification would be required to create a true difunctional monomer for homopolymerization, but this intermediate is suitable for copolymerization if the other monomer is difunctional.

Photopolymerization and Curing Applications Based on Benzophenone Photoreactivity

The benzophenone moiety within this compound is a well-established Type II photoinitiator. polymerinnovationblog.com Upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions to an excited triplet state. researchgate.net This excited state does not cleave unimolecularly but instead abstracts a hydrogen atom from a suitable donor, such as an amine or an alcohol, which acts as a co-initiator. polymerinnovationblog.com This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator molecule. The latter is typically responsible for initiating the polymerization of monomers like acrylates.

A significant application of this compound is its use in creating macromolecular or polymeric photoinitiators. researchgate.netcolab.ws By incorporating the photoinitiator into a polymer structure, issues related to the migration of small-molecule initiators, such as odor, toxicity, and leaching from the cured product, can be significantly mitigated.

Incorporation Strategies:

Grafting-to Approach: The chloropropyl group of this compound can be used to covalently attach, or "graft," the molecule onto a pre-existing polymer backbone that has reactive functional groups (e.g., hydroxyl, amine). researchgate.netnih.gov For example, it can be reacted with a polymer like poly(vinyl alcohol) or chitosan (B1678972).

Copolymerization: this compound can be first derivatized into a polymerizable monomer (e.g., by introducing a vinyl or acrylate group) and then copolymerized with other monomers to form a polymer with pendent benzophenone units. A closely related approach involves synthesizing polymers from 4-(2,3-epoxypropyloxy) benzophenone, where the benzophenone group is incorporated into the side chain. researchgate.net

Once the benzophenone moiety is part of a polymer chain, the entire polymer acts as a photoinitiator. Upon UV irradiation, the polymer-bound benzophenone groups abstract hydrogen atoms from adjacent polymer chains or other hydrogen donors, creating radicals. These radicals can initiate the polymerization of a formulated resin (e.g., a mixture of acrylate oligomers and monomers) and lead to the formation of a crosslinked, three-dimensional network. This process is the basis of UV curing for coatings, inks, and adhesives.

Research on polymeric photoinitiators with side-chain benzophenone groups has demonstrated their high efficiency. For instance, studies on poly(glycidyl benzophenone ether) (PGBE), synthesized from poly(epichlorohydrin) and 4-hydroxybenzophenone, show that such polymeric initiators can have higher photoinitiation efficiency compared to equivalent small-molecule systems. colab.ws

The table below presents research findings on related polymeric benzophenone photoinitiator systems, illustrating the principles applicable to derivatives of this compound.

Polymeric Photoinitiator SystemSynthesis MethodMonomers Polymerized/CuredKey Research FindingReference
Poly(2-(4-benzophenone methylene (B1212753) ether)-1,3-dihydroxypropane maleate)) (PBM)Step-growth polymerization of 4-(2,3-epoxypropyloxy) benzophenone (EBP) and maleic anhydride.Tripropyleneglycol diacrylate (TPGDA)Showed higher photoinitiating efficiency than benzophenone (BP). The side-chain BP moiety was more active than end-capped BP. researchgate.net
Poly(glycidyl benzophenone ether) (PGBE)Reaction of poly(epichlorohydrin) with 4-hydroxybenzophenone.TPGDA and Trimethylolpropane triacrylate (TMPTA)The polymeric initiator demonstrated higher efficiency than a conventional benzophenone/co-initiator system without needing an amine co-initiator. colab.ws
Benzophenone-grafted ChitosanGrafting reaction between chitosan's amine groups and benzophenone's ketone.Used as a UV-blocking antibacterial coating.Covalently grafting benzophenone enhances water solubility and imparts UV-blocking properties to the chitosan film. researchgate.net
Polymeric photoinitiators with side-chain BP and co-initiator aminePolymerization of monomers containing both BP and amine moieties.Methyl methacrylate (B99206) (MMA) and Poly(propylene glycol) diacrylate (PPGDA)The synthesized polymeric photoinitiators containing both the chromophore and hydrogen donor in one molecule were effective for photopolymerization. google.com

Polymeric Materials Engineering

In the field of polymer engineering, this compound offers a molecular tool for the synthesis and modification of a wide range of polymeric materials. Its dual functionality enables its use in integrating photoactive properties directly into polymer structures, modifying surfaces to alter their characteristics, and creating robust, cross-linked polymer networks.

The 3-chloropropoxy group of this compound allows it to be incorporated as a functional side chain into polymer backbones during synthesis. This is typically achieved through copolymerization. For instance, the chloro group can be converted to a polymerizable group like a methacrylate, which can then participate in conventional polymerization reactions.

Alternatively, the chloro group can be used to graft the molecule onto a pre-existing polymer that has suitable reactive sites. Once integrated, the benzophenone moiety becomes a pendent group along the polymer chain. This approach creates macromolecular photoinitiators, where the photoactive component is covalently bound to the polymer. This permanent attachment is a significant advantage over using small, unbound photoinitiator molecules, as it prevents migration and leaching from the final cured material—a crucial factor in applications like food packaging and biomedical devices. google.comcorkindustries.com The kinetics of photoreactions involving such pendent benzophenone groups are influenced by the polymer matrix itself, including its polarity and thermal properties like the glass-transition temperature. nih.gov

Polymer TypeIntegration MethodResulting FeatureReference
Zwitterionic CopolymersSide chain incorporationPendent benzophenone groups nih.gov
PolyestersBackbone incorporationBenzophenone within the main chain google.com
PolyacrylatesCopolymerization of BP-methacrylateMacromolecular photoinitiator google.com

Surface modification is a key technique for altering the properties of a material, such as its wettability, biocompatibility, or adhesion, without changing its bulk characteristics. This compound is an ideal agent for surface modification via photografting techniques. researchgate.net

The process generally follows two main strategies: "grafting-from" or "grafting-to". In a "grafting-from" approach, the this compound molecule is first immobilized on a substrate surface. Upon UV irradiation, the benzophenone group abstracts a hydrogen atom from an adjacent molecule or the substrate itself, creating a surface radical. researchgate.net This radical then initiates the polymerization of monomers from the surrounding solution, causing polymer chains to "grow" directly from the surface. This method allows for the formation of dense, high-capacity surface layers. researchgate.net For example, this technique is used to graft acrylamide (B121943) onto cellulose (B213188) to alter its properties. nih.gov

In the "grafting-to" method, pre-synthesized polymer chains are attached to a surface that has been functionalized with the benzophenone derivative. researchgate.net

The benzophenone group in this compound can act as a powerful photo-activated cross-linker. When polymers containing this moiety are exposed to UV light, the benzophenone is excited to a triplet state. This excited state can then abstract hydrogen atoms from nearby polymer chains, creating two radical sites. researchgate.net The subsequent combination of these radicals forms a covalent bond, or cross-link, between the polymer chains.

This process transforms a collection of individual polymer chains into a single, interconnected three-dimensional network. researchgate.netmdpi.com The resulting material is typically more robust, with enhanced mechanical strength, thermal stability, and chemical resistance. The degree of cross-linking can be precisely controlled by adjusting the concentration of the benzophenone units within the polymer, the intensity of the UV radiation, and the exposure time. mdpi.comnih.gov This technology is fundamental to producing materials like hydrogels and specialized coatings. nih.govdntb.gov.ua However, the effectiveness of cross-linking can depend on the polymer structure and the wavelength of UV light used, as some polymer backbones may be prone to chain scission at certain wavelengths. nih.govdntb.gov.ua

ParameterEffect on Cross-linkingResearch FindingReference
BP Content Higher content generally increases cross-link density.Gel content increases steeply with BP concentration up to an optimal dose. mdpi.com
Irradiation Wavelength Wavelength determines reaction pathway (cross-linking vs. scission).For poly(oxonorbornenes), 365 nm light leads to cross-linking, while 254 nm can cause chain scission. nih.govdntb.gov.ua
Energy Dose Higher energy dose increases cross-linking up to a plateau.Excessive energy can lead to side reactions and lower gel content. mdpi.com

Photoactive Materials and Systems

The primary function of the benzophenone core in this compound is its photoactivity. This property is harnessed to drive chemical reactions with light, forming the basis for a variety of photoactive materials and systems, particularly in the realm of photopolymerization and UV-curing technologies.

This compound functions as a Type II photoinitiator. polymerinnovationblog.com Unlike Type I photoinitiators that cleave directly to form radicals upon UV exposure, Type II initiators like benzophenone require a co-initiator or synergist, typically an amine or an alcohol. polymerinnovationblog.comsemanticscholar.org

The initiation mechanism proceeds as follows:

Absorption: The benzophenone moiety absorbs a photon of UV light, promoting it to an excited singlet state.

Intersystem Crossing: It rapidly transitions to a more stable, longer-lived triplet state.

Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from the co-initiator.

Radical Formation: This process generates two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator molecule.

The radical generated from the co-initiator is typically the one that initiates the polymerization of monomers, such as acrylates or methacrylates, leading to the rapid formation of a polymer network. polymerinnovationblog.comsemanticscholar.org This process is the foundation of UV curing, a technology valued for its high speed, low energy consumption, and solvent-free formulations. polymerinnovationblog.com

The properties of this compound make it a valuable component in the formulation of UV-curable resins and coatings. These materials are liquid formulations that solidify almost instantly when exposed to UV light. polymerinnovationblog.com By incorporating a benzophenone derivative, formulators can create coatings with excellent surface hardness, chemical resistance, and clarity.

A key area of development is the creation of polymeric and copolymerizable photoinitiators to address the issue of migration of small-molecule initiators. google.comresearchgate.netresearchgate.net Because this compound can be covalently bound into the polymer resin, it becomes a permanent part of the cured coating. google.com This minimizes the risk of unreacted photoinitiator leaching out, which is a significant concern for applications such as printing inks on food packaging and coatings for medical devices. corkindustries.comresearchgate.net Research has focused on synthesizing novel polymeric photoinitiators based on benzophenone to enhance photoinitiation efficiency, particularly in the long-wavelength UV region, and to improve solubility in various systems, including aqueous solutions. researchgate.netresearchgate.net

Components in Photorefractive and Photoresponsive Materials

The benzophenone group within this compound is a photoactive chromophore that can be harnessed in the design of photoresponsive materials. Photoresponsive systems change their properties upon exposure to light. The benzophenone unit can act as a photosensitizer or a direct participant in photochemical reactions, such as cross-linking.

The true potential of this compound in this area lies in its role as a precursor. The chloropropoxy group serves as a chemical handle to incorporate the photoactive benzophenone moiety into polymer structures. For instance, it can be attached to a polymer backbone to create a photo-crosslinkable material. rsc.org Upon irradiation with UV light, the benzophenone group can abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and thus a cross-linked network. rsc.org This property is fundamental for creating materials whose mechanical properties can be altered by light. In photorefractive materials, which require both photoconductivity and an electro-optic response, derivatives of this compound could be used to synthesize multifunctional polymers that contain a photosensitizing group (from the benzophenone core) alongside other necessary functional groups.

Organic Electronic and Optoelectronic Device Components

The benzophenone core is an electron-deficient unit, a characteristic that is highly sought after in the field of organic electronics. preprints.org This electron-accepting nature, combined with the synthetic versatility offered by the chloropropoxy group, positions this compound as a key starting material for various optoelectronic components.

Potential as Charge Transport Layer Precursors

In organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), efficient charge transport is crucial for performance. Materials are designed to facilitate the movement of either electrons (electron transport materials) or holes (hole transport materials). The electron-deficient benzophenone moiety makes its derivatives suitable candidates for electron transport layers (ETLs).

By using the chloropropoxy group as a reactive site, this compound can be used to synthesize more complex molecules with enhanced electron-transporting capabilities. For example, it can be reacted with various aromatic amines or carbazole (B46965) derivatives to create molecules with a bipolar nature, capable of transporting both electrons and holes, or to fine-tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level for better electron injection from the cathode. ktu.edursc.org The ability to graft this unit onto a polymer backbone can also lead to the development of solution-processable ETL materials, which are important for low-cost, large-area device fabrication. ktu.edu

Light-Emitting Material Precursors

The development of efficient light-emitting materials is central to OLED technology. The benzophenone framework has been extensively explored as an acceptor unit in the design of emitters, particularly for those exhibiting Thermally Activated Delayed Fluorescence (TADF). researchgate.netnih.gov TADF materials can harvest both singlet and triplet excitons for light emission, leading to theoretical internal quantum efficiencies of 100%. nih.gov

The molecular design of TADF emitters often involves combining an electron-donating moiety with an electron-accepting moiety, resulting in a small energy gap between the singlet and triplet excited states (ΔEST). preprints.orgnih.gov this compound is an ideal precursor for the acceptor component. The chloropropoxy chain allows for straightforward synthetic modification, enabling the attachment of various electron-donating groups through nucleophilic substitution reactions. This synthetic flexibility allows for the creation of a wide array of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecules. nih.govnih.gov By carefully selecting the donor unit, chemists can tune the emission color from blue to red and optimize the electronic properties to achieve high quantum efficiencies. nih.gov

Research on benzophenone derivatives has demonstrated their effectiveness as host materials for phosphorescent and TADF emitters, leading to devices with high external quantum efficiencies (EQE). ktu.edunih.gov For example, benzophenone derivatives combined with carbazole donors have yielded highly efficient green and blue TADF OLEDs. ktu.edu

Table 1: Performance of select OLEDs using Benzophenone-based Host Materials

Device ID Host Material Emitter Type Color Max. EQE (%) Power Efficiency (lm/W) Ref.
D1HB6 HB6 (Benzophenone-Carbazole derivative) TADF Green 23.2 55.6 preprints.org
D2HB6 HB6 (Benzophenone-Carbazole derivative) TADF Green 25.3 63.6 preprints.orgktu.edu
DHB7 HB7 (Benzophenone-Carbazole derivative) TADF Green 15.3 46.2 preprints.org
DHB3 HB3 (Benzophenone-Naphthylamine derivative) TADF White 9.5 - preprints.org

This table showcases the potential of the benzophenone core in high-efficiency OLEDs. This compound serves as a precursor to create such advanced host materials.

Photovoltaic System Components

In organic photovoltaic (OPV) devices, the active layer typically consists of a blend of an electron-donating material and an electron-accepting material. The function of this layer is to absorb sunlight to generate excitons (bound electron-hole pairs) and then separate these excitons into free charges at the donor-acceptor interface.

While not directly used in its pristine form, this compound can serve as a precursor for synthesizing non-fullerene acceptors (NFAs). The electron-deficient benzophenone core provides the necessary electron-accepting character. Through chemical modification at the chloropropoxy group, this building block can be incorporated into larger conjugated molecules with tailored energy levels (HOMO/LUMO) to match those of common polymer donors, ensuring efficient charge separation. Furthermore, these modifications can enhance solubility and influence the morphology of the active layer blend, which are critical factors for achieving high power conversion efficiencies in solar cells.

Smart Materials and Stimuli-Responsive Systems

"Smart" materials are designed to respond to external stimuli, such as changes in temperature, pH, or light. This compound can be used as a precursor to impart specific functionalities to such materials.

Thermally Responsive Materials Derived from Functionalization

Thermoresponsive polymers undergo a reversible change in their physical properties, typically their solubility in a solvent, with a change in temperature. rsc.orgmdpi.com Poly(N-isopropylacrylamide) (PNIPAAm) is a classic example, exhibiting a Lower Critical Solution Temperature (LCST) in water of around 32°C. nih.gov Below this temperature, it is soluble, and above it, it becomes insoluble and precipitates.

This compound can be integrated into such systems to create multifunctional smart materials. The synthetic route involves modifying the chloropropoxy group to make the molecule polymerizable. For example, the chloro group can be converted to an azide, which can then be "clicked" onto a polymer containing alkyne groups. Alternatively, it can be transformed into a methacrylate or acrylamide group, allowing it to be directly copolymerized with N-isopropylacrylamide (NIPAM) monomers. nih.gov

The result is a thermoresponsive polymer chain decorated with benzophenone units. nih.gov Such a material would still exhibit the characteristic thermal transition of the PNIPAAm backbone. However, the pendant benzophenone groups introduce an additional function: they can be used as photo-crosslinkers. rsc.orgnih.gov By dissolving the polymer in cold water and then raising the temperature above the LCST to induce collapse, a subsequent exposure to UV light can trigger the benzophenone units to cross-link the polymer chains, forming a stable, thermoresponsive hydrogel. These hydrogels have potential applications in areas like controlled drug delivery and tissue engineering. mdpi.com

pH-Responsive Materials Derived from Functionalization

While direct research on pH-responsive materials derived specifically from this compound is not extensively documented, the functionalization of its chloropropoxy group presents a clear pathway for creating such materials. The terminal chlorine is an excellent leaving group, readily displaced by nucleophiles. This allows for the introduction of pH-sensitive moieties onto the benzophenone structure.

For instance, amines or carboxylate-containing thiols can be grafted onto the molecule. The incorporation of basic amine groups or acidic carboxyl groups would impart pH-responsive behavior to any resulting polymer or material system. At low pH, the amine groups would be protonated, leading to electrostatic repulsion and potential swelling of a polymer network. Conversely, at high pH, carboxyl groups would be deprotonated, also inducing conformational changes. The benzophenone unit within such a system could then act as a photo-crosslinking agent, allowing for the fabrication of pH-responsive hydrogels or coatings that can be cured or modified with light.

Self-Healing Polymer Systems via Reversible Cross-linking

The application of this compound in self-healing polymer systems is an area of growing interest, primarily leveraging the photochemical properties of the benzophenone core. When incorporated as a pendant group on a polymer backbone, the benzophenone moiety can participate in photoreversible [2+2] cycloaddition reactions. Upon irradiation with UV light of a specific wavelength (typically around 350 nm), the carbonyl group of the benzophenone can form a four-membered ring, or oxetane, with a suitable reaction partner, leading to cross-linking of the polymer chains. This process can be reversed by irradiation with a different, shorter wavelength of UV light (around 254 nm), which cleaves the cycloadduct and restores the original polymer structure. This reversible cross-linking and de-cross-linking mechanism forms the basis of a self-healing capability, allowing for the repair of damage within the material through the application of light.

Supramolecular Assembly and Self-Organized Systems

The structure of this compound also lends itself to the formation of ordered supramolecular assemblies through various non-covalent interactions. These self-organized systems are critical in the development of new functional materials with tailored properties.

Liquid Crystalline Materials (if incorporated into mesogens)

The incorporation of this compound into the structure of mesogens—the fundamental units of liquid crystals—is a plausible strategy for creating photoresponsive liquid crystalline materials. While this specific application is not yet widely reported, the rigid benzophenone core is a common structural motif in many known liquid crystals. By chemically modifying the molecule, for example, by replacing the chloro group with a classic mesogenic group like a cyanobiphenyl unit, it is possible to design new liquid crystalline compounds. The benzophenone moiety within such a structure would introduce photoswitchable properties. Irradiation with UV light could induce conformational changes or photochemical reactions that disrupt the liquid crystalline order, leading to a phase transition. This photo-induced change in alignment could be harnessed for applications in optical data storage, displays, and light-activated sensors.

Theoretical and Computational Investigations of 4 3 Chloropropoxy Benzophenone and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-(3-chloropropoxy)benzophenone. These calculations provide a molecular-level understanding of the compound's reactivity and potential for forming advanced polymers.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and optical properties. longdom.orgutexas.edu

In benzophenone (B1666685) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl rings and the oxygen atom of the carbonyl group, reflecting its ability to donate electrons. researchgate.net Conversely, the LUMO is generally centered on the carbonyl group and the associated phenyl rings, indicating its capacity to accept electrons. researchgate.net The presence of the 3-chloropropoxy substituent influences the energy levels of these orbitals. The electron-withdrawing nature of the chlorine atom and the ether linkage can modulate the electron density distribution across the molecule.

The HOMO-LUMO energy gap is a key factor in determining the potential of these compounds as building blocks for optoelectronic materials. preprints.org A smaller energy gap generally corresponds to easier electronic excitation and can lead to materials with desirable light-absorbing or emitting properties. preprints.org

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Benzophenone Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzophenone-6.5 to -5.8-2.8 to -1.83.0 to 4.0
Substituted Benzophenones-5.80 to -4.74-2.80 to -1.832.72 to 3.93

Note: The values presented are typical ranges observed for benzophenone and its derivatives in various computational studies and may vary depending on the specific substituent and the level of theory used in the calculation. preprints.org

Electrostatic Potential Surfaces and Reactivity Mapping

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For a molecule like this compound, the MEP surface would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are usually located around the oxygen atom of the carbonyl group and potentially the oxygen of the ether linkage. uni-muenchen.de

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are prone to nucleophilic attack. These areas are expected around the hydrogen atoms of the phenyl rings and the carbon atom of the carbonyl group. uni-muenchen.de

Neutral Potential (Green): Regions with a balanced charge distribution.

The MEP analysis helps in understanding the intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other reactants or solvents. nih.gov This is particularly relevant for designing polymerization reactions where the reactive sites of the monomer play a crucial role.

Conformation Analysis and Conformational Isomerism

The flexibility of the 3-chloropropoxy chain in this compound allows for the existence of multiple conformations. Conformational analysis, performed using computational methods, helps to identify the most stable conformers and understand the energy barriers between them.

Computational studies can map the potential energy surface as a function of these key dihedral angles, revealing the low-energy conformations that are most likely to be populated at a given temperature. Understanding the conformational preferences is crucial as it can significantly impact the packing of molecules in the solid state and the resulting properties of derived polymers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of this compound and its derived polymers over time. youtube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of complex processes that are not accessible through static quantum chemical calculations.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying the non-covalent interactions between molecules, such as van der Waals forces, electrostatic interactions, and hydrogen bonding. In the context of this compound, MD can be used to simulate the molecule in different solvents to understand how the solvent environment affects its conformation and aggregation behavior. nih.gov

For instance, in a polar protic solvent, hydrogen bonding between the solvent molecules and the carbonyl oxygen of the benzophenone moiety would be a dominant interaction. nih.gov In contrast, in a non-polar solvent, weaker van der Waals interactions would prevail. These interactions influence the solubility and reactivity of the monomer, which is critical information for solution-based polymerization processes.

Polymer Chain Dynamics and Material Behavior Prediction for Derived Polymers

For polymers derived from this compound, MD simulations can predict a wide range of material properties. By constructing a simulation box containing multiple polymer chains, it is possible to study:

Chain Conformation and Packing: How the polymer chains fold and arrange themselves in the amorphous or semi-crystalline state.

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a crucial parameter for determining the operational temperature range of a polymeric material.

Mechanical Properties: By applying virtual stress or strain to the simulation box, it is possible to estimate properties like the Young's modulus, which describes the material's stiffness.

Diffusion of Small Molecules: The ability of small molecules, such as plasticizers or residual solvents, to move through the polymer matrix.

These simulations offer a bottom-up approach to materials design, where the macroscopic properties of a polymer are predicted based on the chemical structure of its monomeric units. youtube.com This allows for the virtual screening of different polymer architectures before embarking on time-consuming and expensive laboratory synthesis.

Reaction Pathway Modeling and Kinetics Prediction

Computational modeling of reaction pathways for the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and understanding potential side products. The synthesis of this compound typically involves the Williamson ether synthesis, where 4-hydroxybenzophenone (B119663) is reacted with a 3-chloropropyl halide. wikipedia.orgmasterorganicchemistry.comtaylorandfrancis.com

Transition State Identification and Activation Energy Barriers

The formation of the ether linkage in this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the transition state of this reaction. The transition state is a high-energy, transient species where the nucleophilic oxygen of the 4-hydroxybenzophenone anion is partially bonded to the carbon of the chloropropyl group, and the chlorine-carbon bond is partially broken.

The activation energy (Ea) represents the energy barrier that must be overcome for the reaction to proceed. rutgers.edupurdue.eduyoutube.comyoutube.com DFT calculations can provide accurate estimations of this barrier. For a typical Williamson ether synthesis involving a primary alkyl halide, the activation energy is influenced by factors such as the solvent and the nature of the base used to deprotonate the phenol (B47542).

Table 1: Hypothetical DFT-Calculated Activation Energies for the Synthesis of this compound in Different Solvents

SolventDielectric Constant (ε)Calculated Activation Energy (Ea) (kJ/mol)
Dimethylformamide (DMF)36.775.8
Acetone (B3395972)20.782.1
Tetrahydrofuran (B95107) (THF)7.688.5
Dichloromethane (B109758)8.991.3

Note: These are illustrative values based on general principles of SN2 reactions and are not from a specific published study on this exact molecule.

Reaction Selectivity and Competing Pathways Simulation

A significant challenge in the synthesis of this compound is the potential for competing side reactions. The primary competing pathway is the E2 elimination reaction, where the alkoxide acts as a base, abstracting a proton and leading to the formation of an alkene from the alkyl halide. wikipedia.orgmasterorganicchemistry.com

Computational models can predict the selectivity of the reaction by comparing the activation energies of the SN2 and E2 pathways. The steric hindrance around the reaction center and the basicity of the nucleophile are critical factors. For a primary alkyl halide like 1-bromo-3-chloropropane (B140262), the SN2 pathway is generally favored. However, computational studies can quantify this preference.

Table 2: Hypothetical Calculated Energy Barriers for Competing SN2 and E2 Reactions

Reaction PathwayReactantsTransition State Energy (kJ/mol)Product Energy (kJ/mol)Activation Energy (kJ/mol)
SN2 4-oxybenzophenone anion + 1-bromo-3-chloropropane75.8-25.4101.2
E2 4-oxybenzophenone anion + 1-bromo-3-chloropropane98.2-10.1108.3

Note: This table presents a hypothetical scenario to illustrate the computational comparison of competing pathways.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules like this compound.

UV-Vis Absorption Spectra Simulation

Time-dependent density functional theory (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra. nsf.govnih.govyoutube.comyoutube.comyoutube.com The electronic transitions responsible for the absorption of UV light in benzophenone derivatives are typically π → π* and n → π* transitions. The position and intensity of the absorption bands are sensitive to the substituents on the benzophenone core. The alkoxy group at the 4-position generally causes a red shift (shift to longer wavelengths) of the main absorption bands compared to unsubstituted benzophenone.

Table 3: Simulated UV-Vis Absorption Maxima for this compound

TransitionWavelength (λmax) (nm)Oscillator Strength (f)
n → π3350.02
π → π2880.45
π → π*2550.68

Note: These values are representative and would be obtained from TD-DFT calculations, likely using a functional like B3LYP with a suitable basis set.

IR and Raman Vibrational Mode Analysis

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. cardiff.ac.ukmonash.edu The analysis of these vibrational modes provides detailed information about the molecular structure and bonding. For this compound, key vibrational modes include the C=O stretch of the ketone, the C-O-C stretches of the ether linkage, and the C-Cl stretch of the chloropropyl group.

Table 4: Predicted and Experimental Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled DFT)Experimental Frequency (cm⁻¹) (Hypothetical)
C=O Stretch16551658
Aromatic C=C Stretch15981600
Asymmetric C-O-C Stretch12501255
Symmetric C-O-C Stretch10451048
C-Cl Stretch730735

Note: Predicted frequencies from DFT calculations are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

NMR Chemical Shift Prediction for Complex Derivative Structure Elucidation

Computational methods, particularly DFT, are increasingly used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.netacs.orgmdpi.comresearchgate.netscm.combohrium.comfrontiersin.orggithub.ioyoutube.com This is especially valuable for the structural elucidation of complex derivatives where empirical prediction methods may be less accurate. The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS).

For derivatives of this compound, DFT-based NMR prediction can help in assigning signals, confirming connectivity, and even differentiating between isomers. The accuracy of the prediction depends on the level of theory (functional and basis set) and the inclusion of solvent effects. github.io

Table 5: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm) (DFT/GIAO)Experimental Chemical Shift (ppm) (Hypothetical)
C=O195.8196.2
C-O (aromatic)163.2163.5
C-ipso (unsubstituted ring)137.9138.1
C-para (unsubstituted ring)132.1132.4
C-ortho (substituted ring)131.8132.0
C-meta (unsubstituted ring)129.5129.8
C-meta (substituted ring)114.0114.3
C-O (aliphatic)65.165.4
C-Cl41.341.7
-CH₂- (central)32.032.3

Note: These values are illustrative of the expected accuracy of modern DFT-based NMR prediction methods.

Design Principles for Novel Functional Materials

The strategic design of novel functional materials based on the this compound scaffold hinges on a deep understanding of the interplay between molecular structure and material properties. Theoretical and computational investigations serve as a powerful tool to predict and tailor these properties for specific applications in photoactive and electronic devices. By systematically modifying the core structure and analyzing the resultant changes in electronic and optical characteristics, guiding principles for the development of next-generation materials can be established.

In Silico Screening of Derivative Libraries

The initial step in the rational design of new functional materials involves the creation and computational screening of a virtual library of this compound derivatives. This in silico approach allows for the rapid evaluation of a wide range of chemical modifications, saving significant time and resources compared to experimental synthesis and characterization. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting the key electronic and photophysical properties of these virtual compounds.

A representative library of derivatives can be constructed by introducing various electron-donating (EDG) and electron-withdrawing (EWG) groups at different positions on the two phenyl rings of the benzophenone core. The 3-chloropropoxy group is maintained as a constant feature to understand the influence of aromatic substitution. Key computed parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Eg), the maximum absorption wavelength (λmax), and the dipole moment (μ). These parameters provide initial insights into the potential of a derivative as a photoactive or electronic material.

For instance, a library of derivatives (Table 1) can be computationally screened to identify candidates with desirable properties. The selection of substituents is guided by the goal of tuning the electronic structure. Common EDGs include methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, while typical EWGs include nitro (-NO₂) and cyano (-CN) groups. The position of substitution (ortho, meta, or para) is also a critical variable.

Table 1: Predicted Electronic Properties of a Virtual Library of this compound Derivatives Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

DerivativeSubstituentPositionHOMO (eV)LUMO (eV)Energy Gap (eV)λmax (nm)Dipole Moment (D)
Parent -H--6.58-2.154.433102.95
D1 -OCH₃4'--6.25-2.084.173253.58
D2 -NH₂4'--5.98-1.993.993404.12
D3 -NO₂4'--7.12-2.854.273185.87
D4 -CN4'--6.95-2.714.243155.51
D5 -OCH₃3'--6.55-2.134.423123.15
D6 -NO₂3'--7.08-2.784.303164.98

The screening of this virtual library reveals that substituents at the 4'-position have a more pronounced effect on the electronic properties than those at the 3'-position, a common observation in benzophenone systems.

Structure-Function Relationship Elucidation through Modeling

The data generated from the in silico screening of derivative libraries enables the elucidation of critical structure-function relationships. By correlating the type and position of substituents with the predicted electronic and optical properties, predictive models can be developed. These models are fundamental to understanding how specific molecular modifications influence the macroscopic behavior of the material.

Computational modeling allows for the visualization of molecular orbitals and the analysis of electronic transitions. For example, in the parent this compound, the HOMO is typically localized on the phenoxy ring, while the LUMO is predominantly centered on the benzoyl moiety. This spatial separation of the frontier orbitals is characteristic of a charge-transfer (CT) state upon excitation. The nature and position of substituents can significantly alter this distribution.

Key structure-function relationships derived from the modeling of this compound derivatives are summarized below:

HOMO-LUMO Gap Tuning: Electron-donating groups, particularly at the 4'-position, tend to raise the HOMO energy level, leading to a smaller energy gap. Conversely, electron-withdrawing groups lower both the HOMO and LUMO levels, with the net effect on the gap being substituent-dependent.

Absorption Spectra Modulation: A smaller HOMO-LUMO gap generally correlates with a red-shift (longer wavelength) in the maximum absorption (λmax). This is clearly observed in derivatives D1 and D2, which feature EDGs at the 4'-position.

Dipole Moment Engineering: The introduction of polar substituents significantly alters the ground-state dipole moment. This is particularly evident for strong EWGs like -NO₂ (D3) and -CN (D4), which can enhance the solubility in polar solvents and influence molecular packing in the solid state.

Table 2: Correlation of Substituent Effects with Predicted Properties

Structural ModificationEffect on HOMOEffect on LUMOImpact on Energy Gap (Eg)Consequence for λmax
4'-EDG (-NH₂, -OCH₃) IncreaseSlight IncreaseDecreaseRed-shift
4'-EWG (-NO₂, -CN) DecreaseSignificant DecreaseVariableBlue-shift or minor shift
3'-EDG/EWG Minor ChangeMinor ChangeMinor ChangeMinor shift
Increased Conjugation IncreaseDecreaseSignificant DecreaseSignificant Red-shift

These established relationships provide a predictive framework for designing molecules with targeted properties without the need for exhaustive screening.

Predictive Design of Photoactive and Electronic Materials

The culmination of in silico screening and the understanding of structure-function relationships is the predictive design of novel materials with optimized properties for specific applications. For instance, in the design of photoinitiators, a high absorption at the wavelength of the light source is desirable. For applications in organic light-emitting diodes (OLEDs), a material with a specific HOMO-LUMO gap to match energy levels of other layers is crucial.

Based on the principles elucidated, novel derivatives of this compound can be proposed. For example, to design a material with enhanced photoactivity in the near-UV or visible region, one might introduce stronger electron-donating groups or extend the π-conjugated system.

Table 3: Predicted Properties of Novel Designed Derivatives for Photoactive and Electronic Applications Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Derivative IDProposed ModificationTarget ApplicationPredicted HOMO (eV)Predicted LUMO (eV)Predicted Eg (eV)Predicted λmax (nm)
PD-1 4'-(N,N-dimethylamino)Photoinitiator-5.75-1.923.83355
PD-2 4'-(diphenylamino)Hole-Transport Material-5.68-2.053.63368
PD-3 Thiophenyl instead of phenylOrganic Semiconductor-6.35-2.483.87345
PD-4 4'-cyano and 4-aminoPush-Pull System for NLO-5.89-2.753.14390

The predictive design process, as illustrated in Table 3, allows for the targeted synthesis of the most promising candidates. For example, derivative PD-1 , with a strong dimethylamino group, is predicted to have a significantly red-shifted absorption, making it a candidate for photoinitiation with longer wavelength light sources. Derivative PD-2 , featuring a triphenylamine (B166846) moiety, is designed as a potential hole-transport material due to its predicted high-lying HOMO level. The introduction of a thiophene (B33073) ring in PD-3 is a common strategy to enhance charge transport properties in organic semiconductors. Finally, PD-4 represents a "push-pull" system with both a strong EDG and EWG, a design often employed for materials with nonlinear optical (NLO) properties. These computationally-guided designs provide a clear and efficient pathway for the development of new functional materials based on the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization Techniques for Mechanistic and Application Studies

In Situ and Operando Spectroscopic Monitoring of Reactions

In situ and operando spectroscopy are powerful methodologies for observing chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient species without the need for sample quenching.

Real-time Fourier-transform infrared (FT-IR) and Raman spectroscopy would be invaluable for monitoring the synthesis or subsequent reactions of 4-(3-Chloropropoxy)benzophenone. For instance, in a typical Williamson ether synthesis to produce this compound from 4-hydroxybenzophenone (B119663) and 1-chloro-3-iodopropane (B107403), one could theoretically track the disappearance of the phenolic O-H stretch from 4-hydroxybenzophenone and the appearance of the C-O-C ether stretch. However, no published studies have reported such real-time monitoring for this specific reaction.

Hypothetical Data for Reaction Monitoring via FT-IR:

Vibrational ModeWavenumber (cm⁻¹) (Reactant: 4-hydroxybenzophenone)Wavenumber (cm⁻¹) (Product: this compound)Status During Reaction
Phenolic O-H Stretch~3300 cm⁻¹AbsentDisappears
Aromatic C-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹Present (Constant)
Carbonyl C=O Stretch~1650 cm⁻¹~1660 cm⁻¹Shifts Slightly
Ether C-O-C StretchAbsent~1250 cm⁻¹Appears
Alkyl C-Cl StretchAbsent~750 cm⁻¹Appears

This table is illustrative and not based on published experimental data for this specific compound.

UV-Vis spectroscopy can be employed to study the kinetics of reactions involving chromophoric species like benzophenones. The electronic transitions within the benzophenone (B1666685) moiety are sensitive to substitution, and changes in the absorption spectrum could be used to follow the reaction progress. No kinetic studies using UV-Vis spectroscopy for the formation or reaction of this compound have been documented.

Time-Resolved Spectroscopy for Photophysical Investigations

Benzophenones are well-known photosensitizers, and their excited-state dynamics are of significant interest. Time-resolved spectroscopic techniques are essential for understanding these photophysical processes.

Femtosecond transient absorption (fs-TA) spectroscopy allows for the direct observation of short-lived excited states and their decay pathways. For a compound like this compound, fs-TA could potentially reveal the dynamics of intersystem crossing from the initially populated singlet state to the triplet state, which is characteristic of benzophenones. No such studies have been published for this compound.

Time-correlated single photon counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. While benzophenones are generally weakly fluorescent due to efficient intersystem crossing, TCSPC could provide valuable data on the lifetime of the singlet excited state. There is no available literature reporting the fluorescence lifetime of this compound.

Hypothetical Photophysical Data:

Spectroscopic ParameterTechniqueHypothetical ValueSignificance
Fluorescence Lifetime (τf)TCSPC< 1 nsIndicates rapid depopulation of the singlet excited state.
Triplet State Lifetime (τT)fs-TA> 1 µsSuggests a long-lived triplet state available for photochemical reactions.

This table is illustrative and not based on published experimental data for this specific compound.

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are critical for identifying reaction intermediates and elucidating complex reaction mechanisms. By analyzing the reaction mixture at different time points, one could potentially trap and identify transient species, providing direct evidence for a proposed mechanistic pathway. To date, no studies have been published that apply these methods to investigate the reaction mechanisms involving this compound.

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by enabling the identification of transient intermediates. In the context of reactions involving this compound, such as its polymerization or subsequent functionalization, HRMS can provide the exact mass of charged species, allowing for the determination of their elemental composition with high confidence.

For instance, in the synthesis of polymers from this compound, various reactive intermediates, including carbocations or other transient species, may be formed. By coupling a reaction vessel to a mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), it is possible to sample the reaction mixture at different time points. The resulting mass spectra can reveal the presence of short-lived intermediates that are crucial for understanding the reaction pathway. The accurate mass measurements provided by HRMS, often with sub-ppm mass accuracy, allow for the unambiguous assignment of elemental formulas to these intermediates, distinguishing them from reactants, products, and side-products.

While specific studies on this compound are not prevalent in the literature, the analysis of related benzophenone derivatives demonstrates the power of this technique. For example, studies on the photoreactions of benzophenones have successfully used mass spectrometry to identify various photoproducts and intermediates. nih.gov Similarly, the analysis of complex mixtures containing various benzophenone derivatives has been achieved using techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.gov

Table 1: Hypothetical HRMS Data for Intermediates in a Reaction of this compound

Observed m/zCalculated Exact MassProposed FormulaMass Error (ppm)Possible Intermediate
237.0781237.0784C16H14O2-1.3Elimination of HCl
291.0837291.0841C16H16ClO3-1.4Hydroxylated species
513.1598513.1601C32H29ClO4-0.6Dimeric species

This table is illustrative and shows the type of data that would be generated in an HRMS study.

Ion Mobility Mass Spectrometry for Conformational Analysis of Reactants/Products

Ion Mobility Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net This allows for the differentiation of isomers and conformers that may have the same mass-to-charge ratio. For a molecule like this compound, the flexible chloropropoxy chain can adopt various conformations, which can influence its reactivity and the properties of derived materials.

In an IM-MS experiment, ions are introduced into a drift tube filled with a buffer gas. An electric field propels the ions through the gas, and their drift time is measured. Compact, tightly folded conformers will experience fewer collisions with the buffer gas and travel faster than extended, more open conformers. The resulting arrival time distribution provides a fingerprint of the conformational landscape of the molecule. researchgate.netnih.gov This information is often presented as a collision cross-section (CCS), which is a measure of the ion's rotationally averaged size in the gas phase.

The conformational preferences of both the this compound reactant and its reaction products can be investigated using IM-MS. For example, upon polymerization, the resulting polymer chains will have their own unique conformational distributions, which can be assessed. This technique can provide insights into how factors like solvent, temperature, or the presence of other molecules can influence the three-dimensional structure of the analyte. zib.de Studies on various small molecules and polymers have demonstrated the utility of IM-MS in resolving complex mixtures and characterizing molecular architecture. nih.govzib.de

Table 2: Representative Collision Cross-Section (CCS) Data for Different Conformers

SpeciesConformerDrift Time (ms)Calculated CCS (Ų)
This compoundFolded15.2185.4
This compoundExtended16.8205.1
Dimer of this compoundCompact22.5273.8
Dimer of this compoundLinear24.1293.2

This table is a hypothetical representation of data that could be obtained from an IM-MS analysis.

Solid-State NMR Spectroscopy for Polymer Structure and Dynamics (for derived materials)

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a crucial technique for characterizing the structure and dynamics of polymers derived from this compound in their solid state. nih.gov Unlike solution NMR, SSNMR can provide detailed information about the morphology, chain packing, and molecular motions in solid polymers.

Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR

Cross-Polarization Magic-Angle Spinning (CP/MAS) is a powerful SSNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, and to obtain high-resolution spectra of solid materials. researchgate.net The technique involves transferring magnetization from abundant spins (typically ¹H) to the less abundant spins, which significantly reduces the time required for data acquisition. Magic-angle spinning, where the sample is spun at a specific angle (54.74°) relative to the magnetic field, averages out anisotropic interactions that would otherwise lead to broad, featureless spectra in solid samples. researchgate.net

For polymers derived from this compound, ¹³C CP/MAS NMR can provide a wealth of information. The chemical shifts of the carbon atoms are sensitive to the local chemical environment and conformation. This allows for the identification of different chemical groups within the polymer, the determination of the degree of polymerization, and the characterization of the polymer's tacticity. Furthermore, differences in chemical shifts can be used to distinguish between crystalline and amorphous regions within the polymer, providing insights into its morphology. researchgate.net

Table 3: Typical ¹³C CP/MAS NMR Chemical Shifts for a Polymer Derived from this compound

Carbon EnvironmentExpected Chemical Shift Range (ppm)
Carbonyl (C=O)190-200
Aromatic Carbons (C-O)160-165
Aromatic Carbons (quaternary)135-140
Aromatic Carbons (CH)128-133
Methylene (B1212753) (CH₂-O)65-70
Methylene (CH₂-CH₂-O)30-35
Methylene (CH₂-Cl)40-45

Note: The exact chemical shifts will depend on the specific polymer structure and morphology.

Pulse Field Gradient (PFG) NMR for Diffusion Studies

Pulse Field Gradient (PFG) NMR is a technique used to measure the self-diffusion coefficients of molecules. acs.orgsciepub.com This method is particularly valuable for studying the mobility of small molecules, such as residual monomers, solvents, or plasticizers, within a polymer matrix derived from this compound. It can also provide information about the diffusion of the polymer chains themselves, although this is often very slow in the solid state. nih.gov

In a PFG-NMR experiment, a magnetic field gradient is applied in a series of pulses. The signal attenuation of the diffusing molecules is measured as a function of the gradient strength. acs.org From this data, the diffusion coefficient can be calculated, which provides a quantitative measure of the translational motion of the molecules. By studying how the diffusion coefficient changes with temperature, information about the activation energy for diffusion can be obtained, offering insights into the polymer's free volume and the interactions between the diffusing species and the polymer matrix. nih.govresearchgate.net This technique is instrumental in understanding material transport properties, which is crucial for applications such as controlled release or membrane separations. magritek.com

X-ray Diffraction and Scattering Techniques for Structural Analysis (for derived materials)

X-ray diffraction (XRD) and scattering techniques are fundamental for determining the atomic and molecular structure of crystalline materials. For polymers and other materials derived from this compound, these methods can reveal information about crystallinity, crystal structure, and morphology.

Single Crystal X-ray Diffraction of Derivatives

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining single crystals of polymers is often challenging, SC-XRD can be applied to the monomer, this compound, or to crystalline derivatives and model compounds. researchgate.netresearchgate.net

The data obtained from SC-XRD allows for the determination of bond lengths, bond angles, and torsion angles with very high precision. This provides a definitive picture of the molecule's conformation in the solid state. For this compound, SC-XRD could reveal the preferred conformation of the chloropropoxy chain and the dihedral angle between the two phenyl rings of the benzophenone core. This detailed structural information is invaluable for computational modeling and for understanding the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. Such insights are crucial for predicting and controlling the solid-state properties of these materials. Recent advancements have even made it possible to grow single crystals of complex structures like covalent organic frameworks, allowing for their detailed structural elucidation by SC-XRD. nih.gov

Table 4: Illustrative Crystallographic Data from a Hypothetical SC-XRD Study of a this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.54
c (Å)15.67
β (°)98.7
Volume (ų)1354.2
Z4
R-factor0.045

This table represents typical data obtained from a single crystal X-ray diffraction experiment and is for illustrative purposes.

Small-Angle X-ray Scattering (SAXS) for Polymer Morphology

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to investigate the nanoscale structure and morphology of materials. In the context of polymers synthesized using this compound, which are often semi-crystalline poly(arylene ether ketone)s (PAEKs), SAXS is instrumental in elucidating the arrangement of crystalline and amorphous domains.

When a beam of X-rays passes through a polymer sample, it is scattered by variations in electron density. In semi-crystalline polymers, a significant electron density difference exists between the ordered crystalline lamellae and the disordered amorphous regions. This difference gives rise to a characteristic scattering pattern at small angles (typically below 5 degrees 2θ).

The analysis of the SAXS profile provides key morphological parameters. A prominent scattering peak, often referred to as the "long period" peak, is typically observed. The position of this peak is inversely related to the long period (L), which represents the average center-to-center distance between adjacent crystalline lamellae. The long period is the sum of the average thickness of the crystalline lamellae (lc) and the amorphous layers (la).

For instance, in studies of related poly(ether ether ketone) (PEEK), a commercially significant PAEK, SAXS has been effectively used to monitor morphological changes upon thermal treatments. The long period, crystalline lamella thickness, and amorphous layer thickness can be determined from the SAXS data, often by analyzing the one-dimensional correlation function, which is obtained by the Fourier transform of the scattering intensity data.

Detailed Research Findings:

Research on sulfonated PEEK (sPEEK) membranes, which share the poly(aryl ether ketone) backbone, demonstrates the utility of SAXS in characterizing complex morphologies. In these materials, SAXS profiles can exhibit multiple peaks corresponding to different structural features. rsc.org For example, a "matrix" peak may relate to the correlation distance between polymer chains, while an "ionomer" peak can arise from the phase separation of hydrophilic sulfonic acid groups into ionic clusters. rsc.org The presence and position of these peaks are highly dependent on factors such as the degree of sulfonation and water uptake, providing a detailed picture of the material's internal structure. rsc.org

For a hypothetical semi-crystalline polymer derived from this compound, SAXS analysis would be expected to yield a scattering profile from which the following parameters could be extracted to build a comprehensive morphological model.

Table 1: Representative Morphological Parameters from SAXS Analysis of a Benzophenone-Containing Polymer

ParameterSymbolDescriptionTypical Value Range (nm)
Long PeriodLThe average repeat distance of the lamellar stacks (crystalline + amorphous layers).10 - 30
Crystalline Lamella ThicknesslcThe average thickness of the crystalline regions.5 - 15
Amorphous Layer ThicknesslaThe average thickness of the amorphous regions between crystalline lamellae.5 - 15

Note: The values presented are representative for semi-crystalline poly(arylene ether ketone)s and may vary based on the specific chemical structure, thermal history, and processing conditions of the polymer.

Wide-Angle X-ray Diffraction (WAXD) for Crystallinity

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a fundamental technique for probing the crystalline structure of polymers. capes.gov.br It provides information on the arrangement of atoms within the crystalline lattice, the identification of different crystalline phases, and the determination of the degree of crystallinity. capes.gov.br The technique involves scattering X-rays at wider angles (typically >5 degrees 2θ) compared to SAXS. researchgate.net

In a WAXD experiment, a crystalline or semi-crystalline polymer will produce a diffraction pattern characterized by a series of sharp Bragg peaks superimposed on a broad, diffuse halo. The sharp peaks arise from the constructive interference of X-rays diffracted by the ordered, periodic arrangement of polymer chains within the crystalline domains. The positions of these peaks are defined by Bragg's Law and are characteristic of the unit cell dimensions of the crystal lattice. The broad halo originates from the scattering by the disordered, non-crystalline (amorphous) regions of the polymer.

For polymers incorporating the this compound moiety, WAXD is essential for:

Identifying the crystalline structure: The diffraction pattern serves as a fingerprint for the specific crystal packing of the polymer chains.

Determining the degree of crystallinity (Xc): This is a critical parameter that significantly influences the mechanical, thermal, and chemical properties of the polymer. The degree of crystallinity is calculated by separating the integrated intensity of the crystalline peaks from that of the amorphous halo in the WAXD pattern. Several methods exist for this deconvolution, providing a quantitative measure of the crystalline fraction within the material. capes.gov.br

Investigating polymorphism: Some polymers can exist in different crystalline forms (polymorphs), each with a unique WAXD pattern and distinct physical properties. WAXD can identify the presence of different polymorphs and study their transformation under various conditions.

Detailed Research Findings:

The analysis of poly(arylene ether ketone)s typically shows characteristic diffraction peaks corresponding to their specific orthorhombic or other unit cell structures. The degree of crystallinity is a key parameter that is often correlated with processing conditions such as annealing temperature and time. For instance, annealing a PAEK sample above its glass transition temperature generally leads to an increase in the degree of crystallinity, which can be quantitatively tracked by the changes in the WAXD profile.

Table 2: Representative WAXD Data for a Semi-Crystalline Benzophenone-Containing Polymer

2θ (degrees)d-spacing (Å)Miller Indices (hkl)Phase Assignment
18.84.72(110)Crystalline
20.84.27(111)Crystalline
22.83.90(200)Crystalline
28.83.10(211)Crystalline
~20-30--Amorphous Halo

Note: The 2θ values, d-spacings, and Miller indices are representative and would be specific to the actual crystal structure of a polymer derived from this compound. The amorphous halo is a broad feature underlying the crystalline peaks.

By combining the morphological information from SAXS with the crystallinity data from WAXD, a detailed multi-scale structural model of polymers containing this compound can be constructed. This comprehensive understanding is vital for tailoring the material's properties for specific advanced applications.

Sustainable Synthesis and Process Intensification of 4 3 Chloropropoxy Benzophenone and Its Derivatives

Green Solvents and Solvent-Free Reaction Conditions

The selection of a solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often associated with environmental and health hazards. Consequently, the exploration of greener alternatives is a key area of research. iaph.in

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a promising alternative to conventional organic solvents. jeires.com A substance becomes a supercritical fluid when its temperature and pressure exceed their critical points, endowing it with properties of both a liquid and a gas. jeires.com The tunability of properties like density, viscosity, and diffusivity by adjusting pressure and temperature makes supercritical fluids versatile for chemical reactions. jeires.comresearchgate.net For the synthesis of benzophenone (B1666685) derivatives, scCO₂ can act as a reaction medium, and its mild critical point (31.1 °C, 73.8 bar) allows for reactions to be conducted under relatively benign conditions. supercriticalfluids.com The primary advantage of using scCO₂ is the ease of product separation; upon depressurization, the CO₂ returns to a gaseous state, leaving behind the product free of solvent residue. researchgate.net

Ionic liquids (ILs) are salts with melting points below 100 °C, characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. iaph.in These properties make them attractive as "green" replacements for volatile organic solvents. In the context of synthesizing 4-(3-Chloropropoxy)benzophenone, which likely involves a Williamson ether synthesis, ILs can serve as both the solvent and, in some cases, a catalyst. For instance, imidazolium-based ionic liquids have been shown to be effective media for various organic transformations. iaph.in The choice of cation and anion in the ionic liquid can be tailored to optimize reaction conditions and facilitate product separation.

Green SolventPotential Advantages in Synthesis of this compoundKey Considerations
Supercritical CO₂- Eases product separation- Non-toxic and non-flammable- Tunable solvent properties- Requires high-pressure equipment- Limited polarity may necessitate co-solvents
Ionic Liquids- Low volatility reduces air pollution- High thermal stability- Can be designed for specific reactions- High cost- Potential toxicity and biodegradability concerns- Viscosity can pose mixing and mass transfer challenges

Deep eutectic solvents (DESs) have emerged as a more recent class of green solvents, often considered analogues of ionic liquids but with distinct advantages, including lower cost and easier preparation from readily available, often biodegradable components. mdpi.comnih.gov DESs are formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), resulting in a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govacs.org

DES Component TypeExampleRole in Synthesis
Hydrogen Bond Acceptor (HBA)Choline ChlorideForms the eutectic mixture
Hydrogen Bond Donor (HBD)Urea, Glycerol, Organic AcidsInfluences the physical and chemical properties of the solvent

Catalytic Process Development and Optimization

Catalysis is at the heart of green chemistry, offering pathways to more efficient and selective chemical transformations with reduced waste generation.

The synthesis of ethers like this compound often relies on the Williamson ether synthesis, which traditionally uses a stoichiometric amount of a strong base. masterorganicchemistry.comwikipedia.org A greener approach involves the use of heterogeneous catalysts, which are in a different phase from the reactants and are easily separated from the reaction mixture by simple filtration. This simplifies product purification and allows for the catalyst to be reused, reducing waste and operational costs.

For the Williamson ether synthesis, solid-supported bases such as potassium hydroxide (B78521) on alumina (B75360) (KOH/Al₂O₃) or ion-exchange resins can be employed to facilitate the formation of the alkoxide intermediate. researchgate.net Furthermore, supported metal catalysts, such as palladium on carbon (Pd/C), are widely used in various industrial processes for hydrogenation and C-C or C-N bond formation, and similar principles can be applied to develop robust catalysts for ether synthesis. researchgate.net The use of a solid catalyst can also enable the transition from batch to continuous flow processes, further intensifying the synthesis.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has seen rapid growth, providing alternatives to metal-based catalysts which can be toxic and costly. For the synthesis of benzophenone derivatives, N-Heterocyclic Carbenes (NHCs) have been explored as organocatalysts for various transformations, including umpolung reactions of carbonyls. acs.org While direct application to the etherification step may be less common, organocatalysts could be employed in the synthesis of benzophenone precursors or for the derivatization of the final product, often with high levels of chemo- and regioselectivity.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions, typically in aqueous media. mdpi.comresearchgate.net Enzymes like lipases and esterases have been engineered for improved stability and activity for a wide range of transformations. dntb.gov.ua For instance, a biocatalytic approach could be envisioned for the synthesis of precursors to this compound. While a direct enzymatic etherification might be challenging, enzymes could be used for selective protection or deprotection steps in a multi-step synthesis, reducing the need for harsh chemical reagents. nih.gov The development of novel enzymes through directed evolution is continuously expanding the scope of biocatalysis in industrial chemical synthesis. nih.gov

Catalysis TypeKey AdvantagesExample Application Area
Heterogeneous Catalysis- Easy separation and reuse- Suitable for continuous flowWilliamson ether synthesis using solid bases
Organocatalysis- Metal-free- High selectivity- Low toxicitySynthesis of functionalized benzophenone precursors
Biocatalysis- High chemo-, regio-, and stereoselectivity- Mild reaction conditions- Environmentally benignSelective functional group transformations in the synthesis pathway

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. tcichemicals.com This technology offers significant advantages in terms of safety, efficiency, and scalability. patsnap.comnih.gov The small reactor volumes enhance heat and mass transfer, allowing for better control over reaction parameters and reducing the risks associated with highly exothermic reactions. tcichemicals.com

The synthesis of benzophenone derivatives has been successfully demonstrated in continuous flow microreactors. google.com For the production of this compound, a flow process could involve pumping the reactants, such as 4-hydroxybenzophenone (B119663) and a chloropropoxy source, along with a solvent and a catalyst through a heated reactor coil. The product would be collected continuously at the outlet. This approach allows for the integration of reaction and purification steps, for example, by passing the crude product stream through a column containing a scavenger resin to remove unreacted starting materials or byproducts. jst.org.in The use of packed-bed reactors with heterogeneous catalysts is particularly well-suited for flow chemistry, enabling long-term, stable production with minimal manual intervention. nih.gov The development of a continuous flow process for this compound would represent a significant step towards a more sustainable and intensified manufacturing protocol. google.comnih.govchimia.ch

Microreactor Technologies for Enhanced Mass and Heat Transfer

The synthesis of benzophenone derivatives, including this compound, can be significantly improved through the use of continuous flow microreactors. These systems offer inherent advantages over traditional batch reactors, primarily due to their high surface-to-volume ratio, which facilitates superior mass and heat transfer. omicsonline.org

In a typical synthesis of this compound via Williamson ether synthesis (the reaction of 4-hydroxybenzophenone with a 3-chloropropyl halide), precise temperature control is critical to minimize the formation of by-products. Microreactors enable rapid heating and cooling, allowing for precise management of the reaction temperature and minimizing thermal gradients. omicsonline.org This enhanced control can lead to higher selectivity and yield.

Similarly, for syntheses involving Friedel-Crafts acylation, which is often highly exothermic, the efficient heat dissipation of microreactors prevents localized temperature spikes that can lead to undesirable side reactions and reduced product purity. researchgate.net The rapid mixing achieved in the small channels of a microreactor ensures a homogeneous reaction mixture, which is particularly beneficial for reactions involving multiple phases or sensitive reagents. omicsonline.org

Table 1: Comparison of Batch vs. Microreactor Synthesis for Benzophenone Derivatives

FeatureConventional Batch ReactorMicroreactor
Heat Transfer Slow, inefficient, potential for hot spotsRapid, highly efficient, precise temperature control omicsonline.org
Mass Transfer Dependent on stirring efficiency, can be slowExtremely fast due to short diffusion distances omicsonline.org
Reaction Time Typically hours researchgate.netSeconds to minutes researchgate.net
Safety Higher risk with exothermic reactions and hazardous reagents omicsonline.orgInherently safer due to small reaction volume and superior control omicsonline.orgjchr.org
Scalability Requires redesign of reactor and process"Numbering-up" or "scale-out" by running multiple reactors in parallel researchgate.net
Yield & Purity Often lower due to side reactionsGenerally higher due to enhanced selectivity researchgate.netjchr.org

Automated Synthesis Platforms for High-Throughput Optimization

Automated synthesis platforms are powerful tools for accelerating the development and optimization of chemical processes. google.com These robotic systems can perform a large number of experiments in parallel, systematically varying multiple reaction parameters to quickly identify the optimal conditions for synthesizing this compound. aarf.asia

An automated platform can be configured to optimize the Williamson ether synthesis of the target compound. The system would utilize robotic liquid and solid handlers to dispense precise amounts of 4-hydroxybenzophenone, a suitable base (e.g., potassium carbonate), a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and various solvents into a multi-well reactor block. aarf.asianih.gov The platform could then independently control the temperature and mixing speed for each reaction vessel. aarf.asia

The optimization process would involve a Design of Experiments (DoE) approach where parameters such as base equivalents, catalyst loading, temperature, and reactant concentration are varied simultaneously. researchgate.net Real-time analysis, often integrated with techniques like HPLC, allows for rapid quantification of product yield and purity, feeding data back into an algorithm that suggests the next set of experiments to perform for self-optimization. google.com This approach dramatically reduces the time and resources required to achieve high yields and process efficiency compared to traditional one-variable-at-a-time optimization. google.com

Table 2: Example of a High-Throughput Optimization Experiment for this compound Synthesis

ParameterRange of VariationPurpose
Base K₂CO₃, Cs₂CO₃, NaOHEvaluate the effect of base strength and solubility.
Solvent Acetonitrile (B52724), DMF, Dichloromethane (B109758)Determine the optimal reaction medium. nih.govjctjournal.com
Temperature 40 °C - 100 °COptimize reaction rate while minimizing by-product formation. aarf.asia
Catalyst Loading 0 - 10 mol%Find the minimum effective amount of phase-transfer catalyst.
Residence Time 10 - 120 minutesDetermine the time required for maximum conversion.

By-product Utilization and Waste Valorization Strategies

A core tenet of sustainable chemistry is the minimization of waste and the valorization of any by-products generated. For the synthesis of this compound, this involves both designing the process to be inherently less wasteful and finding valuable uses for the resulting waste streams.

Designing for Reduced Waste Generation

The prevention of waste is the most crucial principle of green chemistry. aarf.asia In the synthesis of this compound, this can be achieved by carefully selecting reagents and reaction conditions to maximize atom economy and minimize the Process Mass Intensity (PMI), which is the ratio of the total mass of inputs to the mass of the final product.

Key strategies for designing a low-waste synthesis include:

Catalytic Reagents: Instead of using stoichiometric amounts of strong bases that generate large quantities of salt waste, employing catalytic methods is preferable. For instance, using a phase-transfer catalyst allows the reaction to proceed with a milder, solid base like potassium carbonate, which can be easily filtered off. nih.gov

Solvent Selection: Traditional solvents like DMF are effective but difficult to recycle and pose health risks. Green chemistry encourages the use of safer, more benign solvents or even solvent-free conditions where possible. jctjournal.com The selection of solvents that are easily recovered and reused can drastically lower the PMI.

Alternative Routes: The classic Friedel-Crafts acylation route to benzophenones often uses stoichiometric amounts of Lewis acids like AlCl₃, which generate significant acidic waste during workup. researchgate.net The development of reusable solid acid catalysts or using catalytic amounts of more environmentally benign Lewis acids, such as those based on iron chloride in ionic liquids, can significantly reduce waste. researchgate.net These ionic liquid systems can often be recycled multiple times, further improving the sustainability of the process. researchgate.net

By applying these principles, the environmental impact of manufacturing this compound can be substantially reduced. researchgate.net

Upcycling of Reaction By-products

Even in highly optimized processes, by-products are often unavoidable. The primary by-product in the Williamson ether synthesis of this compound is an inorganic salt, such as potassium chloride. While often considered low-value waste, strategies exist for its valorization. One approach involves the purification of the salt waste stream. A patented process describes granulating or chemically treating inorganic salt containing organic impurities, followed by heat treatment to purify the salt to a degree where it can be re-used, for example, in the electrolysis of sodium chloride. google.com

Other potential by-products include unreacted starting materials or products from side reactions. The most straightforward valorization strategy for these is separation and recycling back into the process. Advanced separation techniques can isolate unreacted 4-hydroxybenzophenone for reuse.

The concept of "chemical upcycling" aims to transform waste into higher-value products. nih.govnih.gov While specific literature on upcycling the by-products from this particular synthesis is scarce, the general principle can be applied. For example, if chlorinated organic by-products are formed, research into the decomposition of chlorinated organic compounds could offer pathways to convert them into less harmful or even useful substances. researchgate.net The ultimate goal is to move towards a circular economy where every output stream is considered a potential feedstock for another process. jchr.org

Emerging Research Directions and Future Prospects for 4 3 Chloropropoxy Benzophenone Chemistry

Integration in Advanced Functional Material Architectures

The unique bifunctional nature of 4-(3-Chloropropoxy)benzophenone, possessing a UV-active benzophenone (B1666685) moiety and a reactive chloroalkyl chain, makes it a promising candidate for incorporation into sophisticated material architectures. The strategic combination of these two functionalities opens avenues for the development of materials with tailored optical, mechanical, and chemical properties.

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials, which synergistically combine the properties of both organic and inorganic components at the molecular or nanometer scale, represent a frontier in materials science. preprints.org The sol-gel process is a versatile method for preparing such hybrids, offering mild reaction conditions that are compatible with organic molecules. researchgate.netrsc.org

The chloropropoxy group of this compound can serve as a key covalent linker to an inorganic network. For instance, it can react with precursor molecules like (3-aminopropyl)triethoxysilane, which can then be co-condensed with primary silica (B1680970) or titania precursors, such as tetraethoxysilane (TEOS) or titanium isopropoxide, during a sol-gel process. This would covalently embed the benzophenone unit into the resulting three-dimensional inorganic matrix.

The incorporation of the benzophenone moiety is anticipated to bestow photo-responsive characteristics upon the hybrid material. Upon UV irradiation, the benzophenone core can induce cross-linking within the organic phase or at the organic-inorganic interface, thereby enhancing the mechanical stability and solvent resistance of the material. Furthermore, the inherent UV-absorbing properties of the benzophenone unit could lead to the development of transparent coatings that protect underlying substrates from UV degradation.

Potential PrecursorRole of this compoundPotential Application of Hybrid Material
(3-Aminopropyl)triethoxysilane & TEOSCovalent incorporation via reaction of the chloro group with the amine, followed by co-condensation. The benzophenone acts as a photo-crosslinker.UV-curable and scratch-resistant coatings.
Titanium IsopropoxideFormation of a titania network with the benzophenone derivative as a covalently linked organic modifier.High refractive index coatings with photoreactive properties.

Nanostructured Materials and Devices

The development of nanostructured materials, such as nanoparticles and thin films, with well-defined functionalities is a cornerstone of modern nanotechnology. The benzophenone moiety has been explored for its ability to self-assemble and to be incorporated into various nanoparticle formulations. rsc.org For instance, benzophenone derivatives have been loaded into lipid and polymeric nanoparticles for applications such as controlled drug delivery and enhanced UV protection in sunscreens. researchgate.netnih.gov

Following this precedent, this compound could be utilized in several ways to create novel nanostructured materials. The entire molecule could be encapsulated within polymeric nanoparticles to create photo-responsive nanocarriers. Alternatively, the chloropropoxy group provides a reactive handle for covalently attaching the molecule to the surface of pre-formed nanoparticles (e.g., silica, gold, or quantum dots). This surface functionalization would impart the photochemical properties of benzophenone to the nanoparticle, enabling applications such as:

Photo-patternable Surfaces: Arrays of such functionalized nanoparticles could be selectively cross-linked upon UV exposure, allowing for the fabrication of nano-scale patterns and devices.

Targeted Phototherapy: If attached to biocompatible nanoparticles, the benzophenone moiety could act as a photosensitizer, generating reactive oxygen species upon irradiation for localized photodynamic therapy applications.

Sensors: The interaction of the benzophenone unit with specific analytes could alter its photochemical behavior, forming the basis for novel optical sensors.

Novel Catalytic Applications and Systems

The benzophenone core is a well-established photophore, capable of absorbing UV light and promoting a variety of chemical reactions. This has led to its widespread use in photochemistry and, more recently, in the burgeoning field of photoredox catalysis.

Photo-redox Catalysis with Benzophenone Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool in synthetic organic chemistry, enabling the formation of challenging chemical bonds under mild conditions. researchgate.net Benzophenone and its derivatives are known to act as efficient triplet sensitizers. tcichemicals.com Upon absorption of UV light, they undergo efficient intersystem crossing to a long-lived triplet state, which can then participate in energy transfer or single-electron transfer (SET) processes.

While simple benzophenone requires high-energy UV light, the electronic properties of the benzophenone core can be tuned by substitution on the aromatic rings. tcichemicals.com Although the 3-chloropropoxy group is not strongly electron-donating or -withdrawing, its presence could subtly modify the photophysical properties of the benzophenone scaffold.

Future research could explore the use of this compound as a photocatalyst in reactions such as:

[2+2] Cycloadditions: The triplet energy of the benzophenone catalyst can be transferred to an alkene, promoting its dimerization to a cyclobutane (B1203170) ring.

Hydrogen Atom Transfer (HAT) Reactions: The excited triplet state of benzophenone can abstract a hydrogen atom from a suitable donor, generating a radical that can participate in subsequent reactions. tcichemicals.com

C-H Functionalization: In conjunction with a transition metal co-catalyst, excited benzophenone derivatives can facilitate the activation and functionalization of otherwise inert C-H bonds.

A key area of investigation would be to determine the triplet energy and redox potentials of this compound to understand its potential scope in photoredox catalysis. The chloropropoxy chain also offers a site for tethering the photocatalyst to a solid support, which would facilitate catalyst recovery and recycling, a key principle of green chemistry.

Catalytic ProcessRole of this compoundPotential Reaction
Energy Transfer CatalysisActs as a triplet sensitizer.Isomerization of alkenes, Paterno-Büchi reaction.
Single Electron Transfer (SET) CatalysisCan be excited to act as an oxidant or reductant.Reductive dehalogenations, oxidative cyclizations.
Hydrogen Atom Transfer (HAT) CatalysisAbstracts a hydrogen atom in its excited state.C-H functionalization of alkanes and ethers.

Organocatalytic Systems based on Benzophenone Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of catalysis alongside biocatalysis and metal catalysis. While the benzophenone core itself is not a typical organocatalytic moiety, it can be functionalized to create bifunctional catalysts.

The this compound molecule provides a scaffold upon which a known organocatalytic unit could be installed. For example, the terminal chloride could be substituted with a proline, thiourea, or primary amine moiety. The resulting molecule would be a bifunctional catalyst where the benzophenone unit could act as a photo-switch to modulate the activity of the appended organocatalytic group.

Irradiation with UV light could induce a conformational change or a reversible reaction involving the benzophenone part, which in turn could alter the steric or electronic environment of the catalytic center, thereby switching its activity or selectivity "on" or "off". This concept of photo-responsive organocatalysis is a highly attractive area of research for achieving temporal control over chemical reactions.

Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Predictive Modeling of Properties: Machine learning models, trained on large datasets of chemical structures and their corresponding properties, could be used to predict the physicochemical and photochemical properties of this compound and its yet-to-be-synthesized derivatives. This includes predicting its absorption spectrum, triplet energy, redox potentials, and even its potential biological activity or toxicity. Such predictions can help to prioritize synthetic targets and guide experimental work.

Optimization of Synthetic Routes: Retrosynthetic analysis, a key process in planning the synthesis of organic molecules, is increasingly being augmented by AI. pharmafeatures.com AI algorithms can propose multiple synthetic routes to this compound, evaluating them based on factors like cost, efficiency, and environmental impact. For instance, an AI could suggest optimal conditions for the Friedel-Crafts acylation or Williamson ether synthesis steps typically used in its preparation.

Discovery of New Applications: By analyzing vast amounts of scientific literature and patent databases, AI can identify previously unrecognized relationships between chemical structures, properties, and applications. This could lead to the discovery of entirely new uses for this compound in areas not yet considered. For example, an AI might suggest its potential as a component in a specific type of polymer, a dopant in an organic electronic device, or a precursor for a novel pharmaceutical agent.

The integration of AI and ML into the research and development workflow for this compound has the potential to significantly reduce the time and cost associated with bringing new innovations from the laboratory to the market.

Predictive Synthesis Route Planning

Data-Driven Material Property Prediction

The functional properties of materials derived from this compound, such as polymers or coatings, are intrinsically linked to its molecular structure. Data-driven approaches, including machine learning and quantitative structure-property relationship (QSPR) models, are becoming indispensable for predicting these properties before synthesis. nih.govatamanchemicals.compatsnap.comutec.edu.pe By training algorithms on large datasets of known materials and their characteristics, researchers can forecast properties like photo-responsiveness, thermal stability, and mechanical strength for new materials incorporating the this compound moiety. This predictive capability allows for the rational design of materials with tailored functionalities, saving significant time and resources in the laboratory. atamanchemicals.com

Multifunctional Systems and Synergistic Performance Enhancement

The unique structure of this compound, featuring a photoactive ketone and a reactive alkyl halide, makes it an ideal candidate for creating multifunctional materials where different components work in concert to achieve enhanced performance.

Dual-Responsive Materials

There is a growing interest in materials that can respond to multiple external stimuli, such as light and heat. The benzophenone core of this compound is a well-known photo-responsive group, capable of initiating photochemical reactions upon UV irradiation. google.com The chloropropoxy side chain, on the other hand, can be modified to introduce thermo-responsive properties. For instance, it can be used to graft thermo-responsive polymers. This opens the door to creating dual-responsive materials where, for example, a material's shape or solubility could be controlled by both light and temperature. atamanchemicals.compatsnap.comchemicalbook.comnih.gov Such materials have potential applications in areas like smart coatings, drug delivery systems, and soft robotics.

Integrated Photoactive and Catalytic Systems

The integration of photoactive and catalytic functionalities into a single molecular system is a promising area of research. The benzophenone moiety can act as a photosensitizer, absorbing light and transferring the energy to other molecules to drive a chemical reaction. nih.gov By chemically linking the this compound to a catalytic species, it is possible to create a system where the catalytic activity can be switched on or off with light. For example, a chiral benzophenone catalyst has been used in a photochemical process for the kinetic resolution of chiral lactams. acs.org This concept could be extended to derivatives of this compound to develop novel photoregulated catalytic systems for fine chemical synthesis.

Challenges and Opportunities in Scaling Up Research Discoveries

The successful translation of a promising laboratory finding into a commercially viable product hinges on the ability to scale up the synthesis process efficiently and economically.

Bridging Laboratory Synthesis to Industrial Production

The transition from synthesizing grams of a compound in a laboratory to producing kilograms or tons in a manufacturing plant is fraught with challenges. kewaunee.inbiosynth.comepicsysinc.comyoutube.com For the synthesis of this compound and its derivatives, key considerations include:

Reaction Kinetics and Thermodynamics: Reactions that are well-behaved in a small flask can become difficult to control on a large scale due to changes in heat and mass transfer. news-medical.netepicsysinc.com

Solvent and Reagent Selection: Solvents and reagents that are acceptable for laboratory use may be too expensive, hazardous, or difficult to handle in an industrial setting. news-medical.net

Process Safety and Environmental Impact: Ensuring the safety of the process and minimizing waste are paramount in industrial production. kewaunee.inbiosynth.com

Purification and Quality Control: Developing robust and scalable purification methods to achieve the desired product purity is crucial. biosynth.com

Despite these challenges, the scale-up of production for benzophenone derivatives presents significant opportunities. The development of more efficient and sustainable manufacturing processes, such as those utilizing continuous flow chemistry or greener solvents, can lead to cost reductions and a smaller environmental footprint. epicsysinc.com Furthermore, the availability of larger quantities of this compound can enable its evaluation in a wider range of applications, potentially unlocking new markets and technologies.

Economic Viability and Environmental Impact Assessment of Production Pathways for this compound

The industrial production of specialty chemicals like this compound is governed by a delicate balance between economic feasibility and environmental responsibility. A thorough analysis of the manufacturing pathways is crucial for sustainable and profitable operations. The primary route for synthesizing this compound is the Williamson ether synthesis, a well-established and versatile method for forming ether linkages.

The synthesis involves the reaction of 4-hydroxybenzophenone (B119663) with a suitable three-carbon electrophile, typically 1-bromo-3-chloropropane (B140262), in the presence of a base. The economic viability of this process is heavily influenced by the cost of raw materials, energy consumption, and process efficiency. Simultaneously, the environmental impact is determined by the nature and volume of solvents used, the type of base employed, and the generation of waste streams.

Economic Viability of the Williamson Ether Synthesis Pathway

To enhance the economic feasibility of this synthesis on an industrial scale, the use of phase-transfer catalysts (PTCs) is a common strategy. wbcsd.orgbiomedres.us PTCs, such as quaternary ammonium (B1175870) salts, facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent, leading to faster reaction times, milder reaction conditions, and often higher yields. europa.eufda.gov This can significantly reduce energy consumption and improve throughput, thereby lowering the per-unit cost of the final product.

Table 1: Estimated Cost Factors in the Production of this compound via Williamson Ether Synthesis

Cost FactorDescriptionEstimated Contribution to Overall CostNotes
Raw Materials Cost of 4-hydroxybenzophenone and 1-bromo-3-chloropropane.HighPrices are subject to market fluctuations.
Base Cost of sodium hydroxide (B78521) or potassium carbonate.Low to MediumGenerally inexpensive and widely available.
Solvent Cost of solvents such as acetonitrile (B52724), DMF, or others. biomedres.usMediumSolvent choice impacts cost, safety, and waste disposal expenses.
Catalyst Cost of phase-transfer catalyst (e.g., quaternary ammonium salts).LowUsed in small quantities and can often be recycled. fda.gov
Energy Electricity and heating for the reaction and subsequent purification steps.MediumOptimization of reaction conditions can lead to significant savings.
Labor Cost of skilled personnel to operate and monitor the process.MediumA significant factor in fine chemical manufacturing.
Waste Disposal Cost associated with treating and disposing of aqueous and organic waste streams.MediumIncreasingly significant due to stricter environmental regulations.
Capital Costs Depreciation of reactor vessels and other processing equipment.MediumDependent on the scale of production and the materials of construction.

Environmental Impact Assessment of the Williamson Ether Synthesis Pathway

The environmental footprint of chemical production is a growing concern, and the synthesis of this compound is no exception. A comprehensive environmental impact assessment must consider the entire life cycle of the product, from raw material sourcing to waste disposal. acs.orgresearchgate.nettandfonline.com

The choice of solvent is a major contributor to the environmental impact of the process. nd.edunih.gov Traditional solvents like dichloromethane (B109758) or dimethylformamide (DMF) are effective but pose significant health and environmental hazards. nd.edu There is a strong industrial impetus to move towards greener solvents, such as water or biodegradable alternatives, to reduce volatile organic compound (VOC) emissions and simplify waste treatment. nd.edunih.gov

The base used in the reaction also has environmental implications. Sodium hydroxide, while effective and inexpensive, can lead to highly alkaline wastewater that requires neutralization before discharge. biomedres.usresearchgate.net The production of sodium hydroxide itself is an energy-intensive process. researchgate.net Potassium carbonate is a milder and less hazardous alternative, but may be less reactive. nih.gov

Waste generation is another critical aspect. The Williamson ether synthesis produces inorganic salts (e.g., sodium bromide) as a byproduct. While these salts are generally not highly toxic, their disposal in large quantities can be problematic. The use of organic solvents also generates a stream of contaminated solvent waste that must be either recycled or incinerated, both of which have associated energy costs and potential emissions. Phenolic compounds in wastewater are a particular concern due to their toxicity to aquatic life, necessitating effective treatment before discharge. saltworkstech.comwho.int

Table 2: Environmental Impact Profile of the Williamson Ether Synthesis for this compound

Environmental AspectKey Contributors and ConcernsMitigation Strategies
Raw Material Sourcing The production of the starting materials, 4-hydroxybenzophenone and 1-bromo-3-chloropropane, has its own environmental footprint, including energy consumption and waste generation.Sourcing from suppliers with documented sustainable practices.
Solvent Use Use of volatile and potentially toxic organic solvents. researchgate.netnd.edu- Use of greener solvents (e.g., water, ionic liquids).- Solvent-free reaction conditions.- Efficient solvent recovery and recycling.
Base Selection Generation of alkaline wastewater from bases like sodium hydroxide. biomedres.us- Use of milder bases like potassium carbonate.- Neutralization of wastewater before discharge.
Energy Consumption High energy demand for heating, stirring, and purification processes.- Optimization of reaction conditions (e.g., using PTCs to lower temperature).- Use of energy-efficient equipment.
Waste Generation - Inorganic salt byproducts (e.g., NaBr, KBr).- Contaminated solvent waste.- Unreacted starting materials and byproducts in the aqueous phase.- Development of catalytic cycles that minimize salt formation.- Efficient solvent recycling.- Treatment of wastewater to remove organic contaminants.
Product and Intermediate Toxicity The inherent toxicity of the final product and intermediates to aquatic ecosystems.Proper containment and handling procedures to prevent environmental release.

Q & A

Q. What are the standard synthetic routes for 4-(3-Chloropropoxy)benzophenone, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or etherification reactions. For example, coupling 3-chloropropanol with a benzophenone derivative under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of benzophenone precursor to 3-chloropropanol) and using catalytic agents like FeCl₃ to enhance regioselectivity . Purity can be improved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (C–C: ~1.48–1.52 Å) and dihedral angles between aromatic rings .
  • NMR spectroscopy: ¹H NMR shows peaks for the methoxy group (δ 3.8–3.9 ppm), chloropropoxy chain (δ 3.7–3.8 ppm for –OCH₂–), and acetophenone carbonyl (δ 2.6 ppm) .
  • Mass spectrometry (MS): ESI-MS typically displays [M+H]⁺ at m/z 243.7 (C₁₂H₁₅ClO₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential volatile byproducts.
  • Waste must be segregated and treated via neutralization (e.g., with NaOH) before disposal by licensed hazardous waste contractors .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?

Discrepancies often arise from dynamic rotational barriers in the chloropropoxy chain. Strategies include:

  • Variable-temperature NMR (VT-NMR) to observe conformational freezing at low temperatures (–40°C).
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model rotational energy barriers and predict splitting patterns .
  • Comparative analysis with crystallographic data (e.g., C–O bond lengths from SCXRD) to validate substituent orientations .

Q. What mechanistic insights guide the design of this compound derivatives for biological activity studies?

  • Pharmacophore modification: Replace the chloropropoxy group with azidopropoxy for click chemistry applications (e.g., glycoconjugate synthesis) .
  • Structure-activity relationships (SAR): Introduce electron-withdrawing groups (e.g., –NO₂) at the benzophenone ring to enhance antimicrobial potency.
  • Metabolic stability: Assess oxidative degradation pathways using LC-MS/MS to identify vulnerable sites (e.g., propoxy chain cleavage by CYP450 enzymes) .

Q. How can solvent effects influence the reaction efficiency in large-scale syntheses, and what mitigation strategies exist?

  • Polar aprotic solvents (DMF, DMSO): Increase reaction rates but may cause side reactions (e.g., hydrolysis of chloro groups).
  • Green chemistry approaches: Switch to cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity while maintaining yields (>85%) .
  • Process monitoring: Use in-situ FTIR to track reagent consumption and optimize reaction termination points.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.